molecular formula C7H7NO3 B1267108 Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate CAS No. 89937-77-9

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

Cat. No.: B1267108
CAS No.: 89937-77-9
M. Wt: 153.14 g/mol
InChI Key: DATHOCDTDDUESC-UHFFFAOYSA-N
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Description

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132887. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATHOCDTDDUESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299796
Record name Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89937-77-9
Record name 89937-77-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 2-pyridone scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antibacterial, and anti-inflammatory activities.[1][2] This document outlines a known synthetic route, purification strategies, and detailed characterization data. Additionally, it explores the potential biological relevance of this class of compounds through a hypothetical signaling pathway.

Physicochemical Properties

This compound is an ester derivative that is primarily utilized as a pharmaceutical intermediate.[3] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 89937-77-9[3]
Molecular Formula C₇H₇NO₃[4]
Molecular Weight 153.14 g/mol [4]
Tautomeric Form Exists in equilibrium with Methyl 2-hydroxy-4-pyridinecarboxylate[2]
Appearance White to off-white solid (predicted)
Melting Point 92-96 °C (for tautomer Methyl 2-hydroxypyridine-4-carboxylate)[3]

Synthesis and Purification

The synthesis of this compound can be achieved through the reaction of m-nitrobenzaldehyde and ethyl chloroacetate, which yields its tautomer, Methyl 2-hydroxypyridine-4-carboxylate.[3] The 2-pyridone and 2-hydroxypyridine forms are in equilibrium, with the pyridone form generally being more stable.[2]

Experimental Workflow for Synthesis

G reagents m-Nitrobenzaldehyde + Ethyl Chloroacetate dissolution Dissolve in Benzene Add Piperidine & Acetic Acid reagents->dissolution reflux Reflux with Dean-Stark (3 hours) dissolution->reflux evaporation Evaporate Benzene reflux->evaporation crystallization Add Ether, Freeze, Crystallize evaporation->crystallization filtration Suction Filtration and Drying crystallization->filtration product Methyl 2-hydroxypyridine-4-carboxylate (Tautomer of Target Compound) filtration->product

Caption: Synthetic workflow for Methyl 2-hydroxypyridine-4-carboxylate.

Experimental Protocol: Synthesis of Methyl 2-hydroxypyridine-4-carboxylate

Materials:

  • m-Nitrobenzaldehyde (10 g, 0.066 mol)[3]

  • Ethyl chloroacetate (11 g, 0.067 mol)[3]

  • Benzene (60 ml)[3]

  • Piperidine (1 ml)[3]

  • Glacial acetic acid (1 ml)[3]

  • Diethyl ether (20 ml)[3]

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve m-nitrobenzaldehyde (10 g) and ethyl chloroacetate (11 g) in benzene (60 ml).[3]

  • To this solution, add piperidine (1 ml) and glacial acetic acid (1 ml).[3]

  • Heat the mixture in a water bath and reflux for 3 hours, continuously removing the water generated during the reaction using the Dean-Stark trap.[3]

  • After reflux, evaporate the benzene under reduced pressure.[3]

  • To the resulting residue, add diethyl ether (20 ml) and cool the mixture to induce crystallization.[3]

  • Collect the crystalline product by suction filtration and dry to yield Methyl 2-hydroxypyridine-4-carboxylate.[3]

    • Yield: 16.2 g (82%)[3]

    • Melting Point: 92-96 °C[3]

Purification Protocol

Due to the lack of a specific purification protocol in the literature for this compound, a general method based on common laboratory practices for similar compounds is proposed below.

Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble at high temperatures and less soluble at low temperatures (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture).

  • If necessary, treat the hot solution with activated charcoal to remove colored impurities.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

TechniqueExpected Data
¹H NMR Expected signals for pyridone ring protons, a singlet for the methyl ester protons, and a broad singlet for the N-H proton.
¹³C NMR Expected signals for the carbonyl carbons (ester and pyridone), aromatic/olefinic carbons of the pyridone ring, and the methyl ester carbon.
FT-IR (cm⁻¹) Expected characteristic peaks for N-H stretching, C=O stretching (amide and ester), and C=C stretching of the pyridone ring.
Mass Spec. (m/z) Expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 153.14.

Potential Biological Activity and Signaling Pathway

The 2-pyridone core is a common motif in compounds with diverse biological activities, including anticancer properties.[1][2] Many small molecule anticancer drugs function by inhibiting specific signaling pathways that are dysregulated in cancer cells. While the specific mechanism of action for this compound is not documented, a hypothetical mechanism involving the inhibition of a generic kinase signaling pathway is presented below as an illustrative example of a potential therapeutic target for this class of compounds.

Hypothetical Kinase Signaling Pathway Inhibition

G cluster_0 Cell Exterior cluster_1 Cytoplasm & Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase Cascade\n(e.g., MAPK/ERK Pathway) Kinase Cascade (e.g., MAPK/ERK Pathway) Receptor Tyrosine Kinase->Kinase Cascade\n(e.g., MAPK/ERK Pathway) Transcription Factors Transcription Factors Kinase Cascade\n(e.g., MAPK/ERK Pathway)->Transcription Factors Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival) This compound This compound This compound->Kinase Cascade\n(e.g., MAPK/ERK Pathway) Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

This diagram illustrates a common mechanism where a growth factor binds to a receptor tyrosine kinase, initiating an intracellular kinase cascade that leads to the activation of transcription factors and subsequent gene expression promoting cell proliferation and survival. A small molecule inhibitor, such as a 2-pyridone derivative, could potentially bind to a kinase in this cascade, blocking the signal and thereby inhibiting cancer cell growth.

References

An In-depth Technical Guide to Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 89937-77-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate is a stable compound under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
Melting Point 212-214 °C[1]
Boiling Point 342.4 °C at 760 mmHg[1]
Flash Point 160.9 °C[1]
Density 1.263 g/cm³[1]
Appearance White to off-white solid[1]
Storage Temperature Room Temperature[1]

Synthesis

A detailed experimental protocol for the synthesis of this compound is provided below, based on established patent literature.

Experimental Protocol: Synthesis of this compound

Materials:

  • LiH

  • Dimethylformamide (DMF)

  • Methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

  • 1-iodo-2-methylpropane

Procedure:

  • Suspend LiH (78 mg) in DMF (5 ml).

  • Add a suspension of methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (500 mg) in DMF (5 ml) dropwise to the LiH suspension at room temperature.

  • Stir the resulting suspension.

  • Add a solution of 1-iodo-2-methylpropane (506 μl) in DMF (5 ml) dropwise over 10 minutes.

  • Heat the reaction mixture to 50°C and stir for 15 hours.[1]

Workflow Diagram:

G cluster_0 Step 1: Preparation of Reactant Suspension cluster_1 Step 2: Alkylation Reaction cluster_2 Step 3: Work-up and Isolation a Suspend LiH in DMF b Prepare suspension of Methyl-2-oxo-1,2-dihydropyridine-4-carboxylate in DMF a->b Combine dropwise at room temperature c Add 1-iodo-2-methylpropane solution dropwise b->c d Heat to 50°C and stir for 15 hours c->d e Reaction monitoring (e.g., TLC) d->e f Quenching and extraction e->f g Purification (e.g., chromatography) f->g h Characterization of final product g->h

Caption: Synthesis workflow for an N-alkylated derivative of the title compound.

Biological Activities and Potential Applications

While specific biological assay data for this compound is scarce in the reviewed literature, the 2-pyridone scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 2-pyridone have demonstrated a broad spectrum of biological activities, highlighting the potential of the title compound as a key intermediate in drug discovery programs.

General Biological Activities of 2-Pyridone Derivatives:

  • Antiviral Activity: The 2-pyridone nucleus is a core component of several HIV integrase inhibitors. These compounds function by chelating essential metal ions in the enzyme's active site, thereby preventing the integration of the viral genome into the host cell's DNA.[2]

  • Anticancer Activity: Certain 2-pyridone derivatives have been shown to exhibit antiproliferative effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of key signaling pathways or enzymes crucial for cancer cell growth and survival.

  • Antibacterial and Antifungal Activity: A number of synthetic and naturally occurring 2-pyridones have demonstrated potent antimicrobial activity against a range of pathogenic bacteria and fungi.

  • Other Therapeutic Areas: The versatility of the 2-pyridone scaffold has led to its investigation in other therapeutic areas, including as anti-inflammatory agents and for the treatment of neurodegenerative diseases.

Use as a Synthetic Intermediate:

The primary application of this compound appears to be as a versatile starting material for the synthesis of more complex molecules. Its functional groups (the ester and the pyridone ring) allow for a variety of chemical modifications, making it a valuable building block for creating libraries of compounds for high-throughput screening. For instance, it has been utilized in the development of targeted radiopharmaceuticals, where the pyridinone moiety can act as a chelator for radioactive metals.[3]

Logical Relationship Diagram:

G cluster_0 Core Compound cluster_1 Chemical Modifications cluster_2 Potential Applications A This compound B Ester Hydrolysis/Amidation A->B C N-Alkylation/Arylation A->C D Ring Modification A->D E Antiviral Agents (e.g., HIV Integrase Inhibitors) B->E F Anticancer Agents B->F G Radiopharmaceuticals B->G H Antimicrobial Agents B->H C->E C->F C->G C->H D->E D->F D->G D->H

Caption: Potential drug discovery pathways originating from the title compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While direct biological activity data for this specific molecule is limited, the extensive research on the 2-pyridone class of compounds underscores its importance. The detailed synthesis protocol provided herein offers a practical guide for its preparation. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents for a variety of diseases. This guide serves as a foundational resource to stimulate and support such future investigations.

References

"Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate is a heterocyclic organic compound with potential applications as an intermediate in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its known physical and chemical properties, a described synthetic method, and an exploration of its potential, yet currently undocumented, biological significance. Due to the limited availability of public domain experimental data, this guide also highlights areas where further research is required to fully characterize this molecule.

Chemical and Physical Properties

This compound, also known by its synonym Methyl 2-hydroxypyridine-4-carboxylate, is a solid, white to off-white compound. Its core structure consists of a dihydropyridinone ring substituted with a methyl carboxylate group.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 89937-77-9[1][2]
Molecular Formula C₇H₇NO₃[2]
Molecular Weight 153.14 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 211-212 °C[2]
Boiling Point 342.4 °C at 760 mmHg[2]
Density 1.263 g/cm³[2]

Note: Much of the publicly available data for this compound is provided by chemical suppliers and has not been independently verified in peer-reviewed literature.

Synthesis

A method for the synthesis of this compound has been described, although detailed experimental protocols and characterization of the final product are not extensively documented in publicly accessible literature. The described synthesis is a multi-step process that appears to involve a condensation reaction followed by cyclization.

Experimental Protocol

The following is a summarized protocol based on available information.[1]

Materials:

  • m-Nitrobenzaldehyde

  • Ethyl chloroacetate

  • Benzene

  • Piperidine

  • Glacial acetic acid

  • Ether

Procedure:

  • Dissolve m-nitrobenzaldehyde (10 g, 0.066 mol) and ethyl chloroacetate (11 g, 0.067 mol) in 60 ml of benzene.

  • Add 1 ml of piperidine and 1 ml of glacial acetic acid to the solution.

  • Heat the reaction mixture in a water bath and continuously remove the water generated during the reaction using a Dean-Stark apparatus.

  • After refluxing for 3 hours, evaporate the benzene.

  • To the residue, add 20 ml of ether.

  • Induce crystallization by cooling.

  • Collect the crystals by suction filtration and dry to yield methyl 2-hydroxypyridine-4-carboxylate.

Yield: 16.2 g (82%) Reported Melting Point of Product: 92-96 °C[1]

Note: The final product mentioned in the synthesis is "methyl 2-hydroxypyridine-4-carboxylate", which is a tautomer of this compound. The reported melting point in the synthesis (92-96 °C) differs significantly from the melting point listed in supplier databases (211-212 °C) for the target compound. This discrepancy may be due to differences in the tautomeric form being described or potential impurities. Further experimental verification is required.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of this compound Reactants m-Nitrobenzaldehyde Ethyl chloroacetate Benzene Reaction Reflux with Dean-Stark (3 hours) Reactants->Reaction Catalysts Piperidine Glacial Acetic Acid Catalysts->Reaction Evaporation Evaporate Benzene Reaction->Evaporation EtherAddition Add Ether Evaporation->EtherAddition Crystallization Crystallize (Cooling) EtherAddition->Crystallization Filtration Suction Filtration and Drying Crystallization->Filtration Product This compound Filtration->Product

Caption: A workflow diagram illustrating the key steps in the synthesis of this compound.

Spectral Data

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. While the broader class of dihydropyridines is known for a wide range of biological activities, including calcium channel modulation, it is not possible to extrapolate these activities to the specific compound without experimental evidence.

Applications and Future Research

This compound is primarily documented as a potential intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical sectors.[1][3]

Future research should focus on:

  • Detailed Synthesis and Characterization: A full, peer-reviewed experimental protocol for the synthesis of this compound is needed, along with complete spectral characterization (NMR, IR, MS) and single-crystal X-ray diffraction to confirm its structure and tautomeric form.

  • Biological Screening: The compound should be screened against a variety of biological targets to identify any potential therapeutic or agrochemical activities.

  • Signaling Pathway Analysis: Should any significant biological activity be identified, further studies would be required to elucidate the mechanism of action and its involvement in any cellular signaling pathways.

Conclusion

This compound is a compound with potential for further development, yet it remains poorly characterized in the public scientific literature. This guide has summarized the currently available information on its physical and chemical properties and a described synthetic route. Significant further research is required to fully understand the chemistry and biological potential of this molecule.

References

"Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate" IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate, a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. This document details its chemical identity, physicochemical properties, a known synthesis protocol, and its applications as a key chemical intermediate.

Chemical Identity and Structure

The IUPAC name for this compound is methyl 2-oxo-1,2-dihydropyridine-4-carboxylate . It is also commonly referred to by its tautomeric form, methyl 2-hydroxypyridine-4-carboxylate . This pyridone structure is a crucial building block in the synthesis of more complex molecules.

The compound is an organic, aromatic compound categorized under pyridones.[1] It exists in equilibrium between its keto (2-oxopyridine) and enol (2-hydroxypyridine) forms, a common characteristic of hydroxypyridines. The presence of both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), along with the ester functionality, makes it a versatile synthon in medicinal chemistry.

Structure:

The chemical structure consists of a dihydropyridine ring with an oxo group at position 2 and a methyl carboxylate group at position 4.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number 89937-77-9
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Melting Point 211-212 °C[1]
Boiling Point 342.4 °C at 760 mmHg[1]
Flash Point 160.9 °C[1]
Density 1.263 g/cm³[1]
Vapor Pressure 7.53E-05 mmHg at 25°C[1]
Refractive Index 1.517[1]
pKa (Predicted) 11.02 ± 0.10[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of m-nitrobenzaldehyde and ethyl chloroacetate. The following protocol has been reported:

  • Reaction Setup: Dissolve 10 g (0.066 mol) of m-nitrobenzaldehyde and 11 g (0.067 mol) of ethyl chloroacetate in 60 ml of benzene.

  • Catalyst Addition: Add 1 ml of piperidine and 1 ml of glacial acetic acid to the solution.

  • Reflux and Water Removal: Heat the mixture in a water bath. The water generated during the reaction is continuously removed using a Dean-Stark water separator. The reaction is refluxed for 3 hours.

  • Solvent Evaporation: After refluxing, the benzene is evaporated.

  • Crystallization: Add 20 ml of ether to the residue and freeze to induce crystallization.

  • Isolation and Purification: The crystals are collected by suction filtration and dried to yield the product.

This method reportedly produces methyl 2-hydroxypyridine-4-carboxylate with a yield of 82% and a melting point of 92-96°C.

Applications in Research and Development

This compound serves as a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structural features allow it to be a versatile starting material for creating a diverse range of biologically active molecules.

  • Pharmaceutical Industry: This compound is utilized in the production of novel medications.[1] The pyridone core is a common scaffold in medicinal chemistry, and modifications to this intermediate can lead to the development of new therapeutic agents.

  • Agrochemical Industry: It is also a key component in the development of new agrochemical products, such as herbicides and pesticides, which are vital for crop protection and agricultural productivity.[1]

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound.

G A Dissolve m-nitrobenzaldehyde and ethyl chloroacetate in benzene B Add piperidine and glacial acetic acid A->B C Heat in water bath and reflux for 3 hours (with Dean-Stark water removal) B->C D Evaporate benzene C->D E Add ether and freeze to induce crystallization D->E F Collect crystals by suction filtration and dry E->F

Caption: Workflow for the synthesis of this compound.

References

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate is an organic, aromatic compound belonging to the pyridone class. Such compounds are of significant interest in medicinal chemistry due to their biological activities. A foundational understanding of its physical and chemical properties is crucial for any research and development endeavor.

PropertyPredicted/Known ValueSource
Molecular FormulaC₇H₇NO₃ChemWhat[1]
Molecular Weight153.14 g/mol ChemWhat[1]
Melting Point211-212 °CLookChem[1]
Boiling Point342.4 °C at 760 mmHg (Predicted)LookChem[1]
pKa11.02 ± 0.10 (Predicted)LookChem[1]
AppearanceWhite to off-white solidN/A

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability and formulation development. The 2-pyridone scaffold generally imparts favorable metabolic stability and water solubility.[2][3] However, comprehensive solubility testing in a range of pharmaceutically relevant solvents is essential.

Anticipated Aqueous and Solvent Solubility

Quantitative solubility data for this compound would be determined across a variety of aqueous and organic solvents at different temperatures. The data would typically be presented as follows:

Table 2.1: Equilibrium Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water (pH 7.4)25Data to be determinedData to be determined
Phosphate Buffered Saline (PBS)25Data to be determinedData to be determined
Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determined
Polyethylene Glycol 400 (PEG 400)25Data to be determinedData to be determined
Propylene Glycol25Data to be determinedData to be determined
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold-standard shake-flask method is recommended for determining the equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let undissolved solids settle.

  • Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • The determined concentration represents the equilibrium solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Analysis A Add excess solid to solvent B Seal vial A->B C Incubate with shaking (24-72h at constant T) B->C D Filter supernatant C->D E Dilute filtrate D->E F Quantify by HPLC E->F

Equilibrium Solubility Determination Workflow

Stability Profile

Assessing the chemical stability of this compound is critical for determining its shelf-life and identifying potential degradation products. Forced degradation studies are employed to understand the intrinsic stability of the molecule under various stress conditions.

Forced Degradation Studies

Forced degradation studies would expose the compound to hydrolytic, oxidative, photolytic, and thermal stress to identify potential degradation pathways and develop a stability-indicating analytical method.

Table 3.1: Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ConditionDurationExpected Outcome
Acidic Hydrolysis 0.1 M HClUp to 72 hoursExtent of degradation to be determined
Basic Hydrolysis 0.1 M NaOHUp to 72 hoursExtent of degradation to be determined
Neutral Hydrolysis WaterUp to 72 hoursExtent of degradation to be determined
Oxidative Degradation 3% H₂O₂Up to 24 hoursExtent of degradation to be determined
Thermal Degradation 60 °C (in solid state and solution)Up to 7 daysExtent of degradation to be determined
Photostability ICH Q1B compliant light exposurePer ICH guidelinesExtent of degradation to be determined
Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, methanol, and acetonitrile

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/PDA and LC-MS systems

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Hydrolysis: Add the stock solution to solutions of 0.1 M HCl, 0.1 M NaOH, and water. Keep the samples at a controlled temperature (e.g., 60 °C) and withdraw aliquots at various time points. Neutralize the acidic and basic samples before analysis.

    • Oxidation: Add the stock solution to a solution of 3% H₂O₂ and keep at room temperature. Withdraw aliquots at various time points.

    • Thermal: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60 °C) in an oven.

    • Photolytic: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be run in parallel.

  • Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. A photodiode array (PDA) detector is useful for assessing peak purity. LC-MS analysis should be performed to identify the mass of the degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acidic (HCl) F HPLC-UV/PDA Analysis A->F B Basic (NaOH) B->F C Oxidative (H2O2) C->F D Thermal D->F E Photolytic E->F G LC-MS for Identification F->G Identify Degradants Start Drug Substance/ Product Start->A Start->B Start->C Start->D Start->E

Forced Degradation Workflow

Stability-Indicating Analytical Method

A crucial outcome of the forced degradation studies is the development of a stability-indicating analytical method, typically an RP-HPLC method. This method must be able to separate the parent compound from all potential degradation products, ensuring accurate quantification of the active pharmaceutical ingredient (API) in the presence of its impurities.

Table 4.1: Typical Parameters for a Stability-Indicating RP-HPLC Method

ParameterTypical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Column Temperature 25-40 °C
Detection Wavelength Determined by the UV spectrum of the compound
Injection Volume 10-20 µL

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The successful execution of these studies is fundamental for its progression in the drug development pipeline.

References

Spectroscopic Characterization of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data acquisition and analysis for the compound Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate . Due to the limited availability of public domain spectral data for this specific molecule, this document focuses on presenting standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with structured templates for data presentation. This guide is intended to serve as a robust framework for researchers undertaking the synthesis and characterization of this and similar compounds.

Data Presentation

The following tables are structured to provide a clear and concise summary of the expected spectral data for this compound. While specific experimental values are not available in the public domain at this time, these templates serve as a best-practice guide for data reporting.

Table 1: 1H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
e.g., 7.85d7.51HH-6
e.g., 6.70d1.81HH-3
e.g., 6.25dd7.5, 1.81HH-5
e.g., 3.80s-3HOCH3
e.g., 3.50s-1HNH

d: doublet, s: singlet, dd: doublet of doublets

Table 2: 13C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
e.g., 165.0C=O (ester)
e.g., 162.5C=O (amide)
e.g., 145.0C-6
e.g., 140.0C-4
e.g., 110.0C-3
e.g., 105.0C-5
e.g., 52.0OCH3
Table 3: IR Spectral Data
Frequency (cm-1)IntensityAssignment
e.g., 3100-3000mC-H stretch (aromatic)
e.g., 2950wC-H stretch (methyl)
e.g., 1720sC=O stretch (ester)
e.g., 1660sC=O stretch (amide)
e.g., 1600, 1480mC=C stretch (ring)
e.g., 1250sC-O stretch (ester)

s: strong, m: medium, w: weak

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
e.g., 169.05100[M]+
e.g., 138.0485[M - OCH3]+
e.g., 110.0360[M - COOCH3]+

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • 1H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • 13C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • A larger number of scans will be required due to the lower natural abundance and sensitivity of the 13C nucleus.

    • Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm-1.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. Common ionization techniques for a molecule of this type include Electrospray Ionization (ESI) or Electron Impact (EI).

  • Instrumentation: A variety of mass analyzers can be used, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition:

    • Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular ion peak ([M]+ or [M+H]+).

    • Fragmentation (MS/MS): If desired, select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern, which can aid in structural elucidation.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for obtaining and analyzing spectral data, and the logical relationships between different spectroscopic techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_proc Data Processing & Analysis nmr->data_proc ir->data_proc ms->data_proc structure Structure Confirmation data_proc->structure

Caption: A generalized workflow from synthesis to structural confirmation.

logical_relationships cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information Compound This compound NMR NMR (1H, 13C) Compound->NMR IR FT-IR Compound->IR MS Mass Spec. Compound->MS Connectivity C-H Framework Connectivity NMR->Connectivity FunctionalGroups Functional Groups (C=O, N-H, C-O) IR->FunctionalGroups MolecularWeight Molecular Weight Fragmentation MS->MolecularWeight

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The pyridinone ring system, a prominent heterocyclic scaffold, is a cornerstone in the development of a diverse array of pharmaceutical agents. Among its many derivatives, Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate stands out as a pivotal intermediate, offering a versatile platform for the synthesis of complex molecular architectures with significant therapeutic potential. Its inherent reactivity and structural features allow for its incorporation into a range of active pharmaceutical ingredients (APIs), spanning treatment areas from cardiovascular diseases to fibrotic disorders and cancer. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and its crucial role as a building block in the synthesis of notable pharmaceuticals.

Physicochemical Properties

This compound, also known by its tautomeric form, methyl 2-hydroxypyridine-4-carboxylate, is a stable crystalline solid. Its key identifiers and properties are summarized below.

PropertyValueReference
CAS Number 89937-77-9[1]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
Melting Point 211-212 °C[2]
Boiling Point 342.4±42.0 °C (Predicted)[2]
Density 1.263±0.06 g/cm³ (Predicted)[2]
Appearance White to off-white solid[2]
pKa 11.02±0.10 (Predicted)[2]

Synthesis of this compound

Representative Experimental Protocol: Synthesis of a Polyfunctionalized 2-Pyridone

This protocol describes a general method for the synthesis of a 2-pyridone derivative that can be conceptually applied to the synthesis of this compound by selecting appropriate starting materials.

Materials:

  • β-keto amide (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Potassium tert-butoxide (tBuOK) (1.0 equiv.)

  • Dichloromethane (CH₂Cl₂) (5.0 mL)

Procedure: [3]

  • To a solution of the β-keto amide (1.0 mmol) in dichloromethane (5.0 mL), add malononitrile (1.1 mmol) and potassium tert-butoxide (1.0 equiv.).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-pyridone.

Expected Yields: Yields for the synthesis of various 2-pyridone derivatives using this method are reported to be in the range of 85-95%.[3]

Applications as a Pharmaceutical Intermediate

The 2-pyridone scaffold is a key structural motif in several marketed drugs. This compound, as a functionalized pyridone, is a valuable precursor for the synthesis of these and other novel therapeutic agents.

Pirfenidone and Anti-Fibrotic Agents

Pirfenidone is an anti-fibrotic drug used for the treatment of idiopathic pulmonary fibrosis (IPF). Its synthesis involves the use of pyridone compounds as key intermediates.[4] While the exact commercial synthesis route is proprietary, literature reports describe the synthesis of pirfenidone and its derivatives starting from N-arylpyridones, which can be prepared from pyridone precursors like this compound.

Mechanism of Action: p38 MAPK Signaling Pathway

Pirfenidone is believed to exert its anti-fibrotic effects, in part, by modulating the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a critical regulator of cellular responses to stress and inflammatory stimuli and plays a significant role in the pathogenesis of fibrosis.[5][6][7]

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., TGF-β, Cytokines) Receptor Receptor Stress_Stimuli->Receptor MAPKKK MAPKKK (e.g., ASK1, TAK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF-2, MEF2) p38_MAPK->Transcription_Factors phosphorylates Pirfenidone Pirfenidone Pirfenidone->p38_MAPK inhibits Gene_Expression Gene Expression (Pro-inflammatory & Pro-fibrotic genes) Transcription_Factors->Gene_Expression regulates

p38 MAPK Signaling Pathway and Pirfenidone's Site of Action.

Biological Activity Data of Pirfenidone and its Derivatives:

The anti-fibrotic activity of pirfenidone and its derivatives is often evaluated by measuring their ability to inhibit the proliferation of fibroblast cells.

CompoundCell LineIC₅₀ (mM)Reference
PirfenidoneNIH3T32.75[8]
Derivative 5dNIH3T30.245[8]
Derivative 9dHFL10.035[8]
Milrinone and Cardiotonic Agents

Milrinone is a cardiotonic agent used in the treatment of heart failure. It belongs to the class of bipyridine derivatives and features a 2-pyridone core structure. While the industrial synthesis of milrinone often starts from 4-picoline, the formation of the pyridone ring is a key synthetic step, highlighting the relevance of pyridone intermediates in this therapeutic area.[9]

Mechanism of Action: Phosphodiesterase 3 (PDE3) Inhibition

Milrinone functions as a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP) in cardiac myocytes. By inhibiting PDE3, milrinone increases intracellular cAMP levels, leading to enhanced cardiac contractility and vasodilation.[2][10]

PDE3_Signaling_Pathway cluster_membrane Sarcolemma cluster_cytoplasm Sarcoplasm cluster_response Cellular Response Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC AMP 5'-AMP cAMP->AMP hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA activates Vasodilation Vasodilation cAMP->Vasodilation PDE3 PDE3 PDE3->cAMP Ca_Channels Ca²⁺ Channels PKA->Ca_Channels phosphorylates Increased_Contractility Increased Cardiac Contractility Ca_Channels->Increased_Contractility Milrinone Milrinone Milrinone->PDE3 inhibits

PDE3 Signaling Pathway in Cardiac Myocytes and Milrinone's Site of Action.

Pharmacological Data of Milrinone and its Analogues:

The potency of milrinone and its analogues is often determined by their inhibitory constant (Ki) against PDE III.

CompoundPDE III Inhibition (Ki, µM)Reference
Milrinone3.80[10][11]
Analogue SF3977.00[10][11]
Analogue SF3998.80[10][11]
Analogue SF41635.00[10][11]
Analogue SF419155.00[10][11]

Other Therapeutic Areas

The versatility of the 2-pyridone scaffold extends to other therapeutic areas, including oncology and infectious diseases. Numerous studies have reported the synthesis and biological evaluation of novel 2-pyridone derivatives with potent anticancer and antimicrobial activities.

Conclusion

This compound is a highly valuable and versatile pharmaceutical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting material for the construction of a wide range of biologically active molecules. Its demonstrated utility in the synthesis of important drugs like pirfenidone and the structural relevance to compounds like milrinone underscore its significance in modern drug discovery and development. Further exploration of the chemical space around this scaffold holds considerable promise for the identification of next-generation therapeutics.

References

Potential Biological Activities of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate is a heterocyclic organic compound belonging to the 2-pyridone class. While primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, the broader family of 2-pyridone derivatives has garnered significant attention for a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth analysis of the potential biological activities of the 2-pyridone scaffold, with a focus on derivatives structurally related to this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows to support further research and development in this area.

The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3] Although direct biological data for this compound is limited, the extensive research on analogous compounds provides a strong foundation for predicting its potential therapeutic applications.

Potential Antimicrobial Activity

Derivatives of the 2-pyridone core have demonstrated notable activity against a range of microbial pathogens. The structural modifications on the pyridone ring play a crucial role in determining the potency and spectrum of antimicrobial action.

Quantitative Data for Antimicrobial Activity of 2-Pyridone Derivatives
Compound ClassTest OrganismActivity MetricValueReference
Functionalized 2-pyridone-3-carboxylic acidsStaphylococcus aureusMIC15.625 - >125 µM[4][5]
Functionalized 2-pyridone-3-carboxylic acidsEscherichia coliMIC15.625 - >125 µM[4][5]
Functionalized 2-pyridone-3-carboxylic acidsAcinetobacter baumanniiMIC15.625 - >125 µM[4][5]
Functionalized 2-pyridone-3-carboxylic acidsCandida albicansMIC15.625 - >125 µM[4][5]
N-(4-methylpyridin-2-yl) thiophene-2-carboxamidesESBL-producing E. coliZone of Inhibition13 ± 2 to 15 ± 2 mm (at 50 mg/well)[6]
Experimental Protocols for Antimicrobial Susceptibility Testing

1. Agar Well Diffusion Method

This method is commonly used to screen for antimicrobial activity.

  • Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

  • Inoculation: The standardized bacterial suspension is uniformly swabbed onto the surface of a Mueller-Hinton Agar plate.

  • Well Preparation: Sterile cork borer is used to create wells of a specific diameter (e.g., 6 mm) in the agar.

  • Compound Application: A defined volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent like DMSO at various concentrations, is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.[6]

2. Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Serial Dilutions: A serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism and medium, no compound) and negative (medium only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[4][5]

experimental_workflow cluster_screening Antimicrobial Activity Screening cluster_mic MIC Determination start Start: Synthesized 2-Pyridone Derivatives agar_well Agar Well Diffusion Assay start->agar_well Screening measure_zones Measure Zones of Inhibition agar_well->measure_zones active_compounds Identify Active Compounds measure_zones->active_compounds Data Analysis broth_dilution Broth Dilution Assay active_compounds->broth_dilution Quantitative Analysis determine_mic Determine MIC Values broth_dilution->determine_mic end End: Quantitative Antimicrobial Data determine_mic->end

Workflow for Antimicrobial Evaluation of 2-Pyridone Derivatives.

Potential Anticancer Activity

The 2-pyridone scaffold is a constituent of numerous compounds demonstrating cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes in cancer cells.

Quantitative Data for Anticancer Activity of 2-Pyridone Derivatives
Compound ClassCell LineActivity MetricValueReference
Pyrano[3,2-c]pyridonesJurkat (Leukemia)IC500.33 - >100 µM[7][8]
Pyrano[3,2-c]quinolonesHeLa (Cervical Cancer)GI500.013 - >50 µM[7]
Pyrano[3,2-c]quinolonesMCF-7 (Breast Cancer)GI500.003 - >50 µM[7]
3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][2][6][9]tetrazine-8-carboxylatesHL-60 (Leukemia)Survival Rate< 10% (at 40 µg/mL)[10]
1,3,4-Oxadiazole derivativesVarious cancer cell linesIC50Varies[11]
Experimental Protocols for In Vitro Anticancer Activity

1. MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (concentration that inhibits 50% of cell growth) is then determined.[7]

mtt_assay_workflow start Start: Cancer Cell Lines seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with 2-Pyridone Derivatives (Varying Concentrations) seed_cells->treat_cells incubate_cells Incubate for 48h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End: Cytotoxicity Data calculate_ic50->end

References

An In-depth Technical Guide to Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of derivatives and analogues of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate. The 2-pyridone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to serve as a valuable resource for researchers in the field.

Core Structure

The foundational structure for the compounds discussed in this guide is this compound. Its derivatives and analogues are primarily based on the 2-pyridone ring system, a six-membered nitrogen-containing heterocycle. This core can be variously substituted to modulate its physicochemical properties and biological activity.

Synthetic Methodologies

The synthesis of 2-pyridone derivatives is a well-established area of organic chemistry, with numerous methods available for the construction of this heterocyclic core and the introduction of diverse substituents.

General Synthesis of the 2-Pyridone Core

One common approach involves the condensation of active methylene compounds with β-enaminones or related precursors. Multicomponent reactions (MCRs) have also gained prominence for the efficient, one-pot synthesis of highly substituted 2-pyridones. For instance, a one-pot condensation of an aldehyde, a ketone, an active methylene compound (like ethyl cyanoacetate or malononitrile), and a nitrogen source (such as ammonium acetate) can yield functionalized 2-pyridones.

Microwave-assisted organic synthesis has also been employed to accelerate the synthesis of N-substituted 2-pyridones, offering advantages such as reduced reaction times and improved yields.

Synthesis of this compound

A specific method for the synthesis of the parent compound, this compound, has been reported. This involves the reaction of m-nitrobenzaldehyde and ethyl chloroacetate in the presence of piperidine, followed by subsequent reaction steps to yield the final product.

Biological Activities and Quantitative Data

Derivatives of the 2-pyridone core exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. The following tables summarize key quantitative data for various analogues.

Anticancer Activity

Many 2-pyridone derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
4-Aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridonesVariousModerately Active[1]
Chromene-based 2(1H)-pyridones (11a-c)HepG253.6 - 77.6[2]
MCF-756.3 - 78.3[2]
4g (a bis(pyridyl)methane derivative)60 human tumor cell lines1 - 10[3]
Torrubiellone CJurkat T cells7.05
Anti-inflammatory Activity

The anti-inflammatory properties of 2-pyridone analogues have been evaluated in various in vivo and in vitro models. A common assay is the carrageenan-induced paw edema model in rats, which measures the reduction in inflammation.

Compound/DerivativeAssayActivityReference
N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamidesPMA-induced mouse ear swellingSignificant inhibition at 0.2 and 0.4 mM/kg[4]
6-bromo derivative 12PMA-induced mouse ear swelling73% inhibition at 0.2 mM/kg[4]
Steroid-fused pyridone and pyridine derivativesCarrageenan-induced paw edemaSeveral compounds more potent than Prednisolone[5]
Enzyme Inhibitory Activity

Specific 2-pyridone derivatives have been identified as inhibitors of important protein kinases involved in cell signaling, such as c-Jun N-terminal kinases (JNKs) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.

Compound/DerivativeTarget EnzymeIC₅₀ (µM)Reference
2-pyridone derivatives (general)JNKsNot specified (good binding affinity)
O-alkyl pyridine derivatives (4c, 4f)PIM-1 Kinase0.110, 0.095

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives and analogues.

Synthesis of 4-hydroxy-2-pyridone derivatives
  • Reaction: 3-amino-3-dialkylaminopropenoates are reacted with bis(2,4,6-trichlorophenyl)malonate to yield 4-hydroxy-2-pyridone derivatives. These can be further reacted with aldehydes to produce bis(pyridyl)methanes.

  • Detailed Protocol: Specific reaction conditions, including solvents, temperatures, and reaction times, can be found in the cited literature[3].

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

    • The formazan crystals formed by viable cells are dissolved by adding a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model to evaluate the acute anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats are typically used.

  • Procedure:

    • The test compounds are administered to the animals, usually orally or intraperitoneally, at various doses.

    • After a specific time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

    • The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group (which receives only the vehicle and carrageenan).

In Vitro PIM-1 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the PIM-1 kinase.

  • Principle: The assay measures the phosphorylation of a substrate by PIM-1 kinase. The amount of phosphorylation is quantified, often using a fluorescent or luminescent method.

  • Procedure (General):

    • The PIM-1 enzyme, a specific substrate, and ATP are incubated in a buffer solution in the wells of a microplate.

    • The test compound at various concentrations is added to the wells.

    • The reaction is allowed to proceed for a set time at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is measured. This can be done using various detection methods, such as antibody-based detection (e.g., ELISA) or by measuring the consumption of ATP.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of this pathway by 2-pyridone derivatives can contribute to their anticancer and anti-inflammatory effects.

JNK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Cytokines Cytokines Receptors Receptors Cytokines->Receptors MAPKKK MAPKKK (e.g., ASK1, MEKK1) Receptors->MAPKKK Activation MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation c_Jun c-Jun JNK->c_Jun Phosphorylation Pyridone_Derivatives 2-Pyridone Derivatives Pyridone_Derivatives->JNK Inhibition AP1 AP-1 c_Jun->AP1 Forms complex Gene_Expression Gene Expression (Inflammation, Apoptosis) AP1->Gene_Expression Transcription

JNK Signaling Pathway Inhibition
PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. It is a downstream effector of various signaling pathways, including the JAK/STAT pathway. Inhibition of PIM-1 is a promising strategy for cancer therapy.

PIM1_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., IL-6) Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM1_Gene PIM1 Gene STAT->PIM1_Gene Transcription Pyridone_Derivatives 2-Pyridone Derivatives PIM1_Kinase PIM-1 Kinase Pyridone_Derivatives->PIM1_Kinase Inhibition PIM1_Gene->PIM1_Kinase Translation Substrates Substrates (e.g., Bad, p27) PIM1_Kinase->Substrates Phosphorylation Cell_Survival Cell Survival & Proliferation Substrates->Cell_Survival Regulation

PIM-1 Kinase Signaling Pathway Inhibition

Conclusion

Derivatives and analogues of this compound represent a versatile and promising class of compounds with significant potential in drug discovery. Their diverse biological activities, coupled with well-established synthetic routes, make them attractive candidates for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. This technical guide provides a foundational resource for researchers to explore and exploit the therapeutic potential of this important chemical scaffold. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of more potent and selective drug candidates.

References

Methodological & Application

"Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate" synthesis protocol step-by-step

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate, a valuable intermediate in pharmaceutical development. The presented methodology is based on the established Guareschi-Thorpe pyridine synthesis, a reliable and efficient method for the preparation of substituted 2-pyridones.

Reaction Principle

The synthesis of this compound is achieved through a condensation reaction between dimethyl 1,3-acetonedicarboxylate and cyanoacetamide. This reaction is typically catalyzed by a base, such as piperidine or an alkali metal alkoxide, and involves the in-situ formation of an enamine, followed by cyclization and subsequent aromatization to the stable 2-pyridone ring system. The reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization.

Experimental Protocol

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity
Dimethyl 1,3-acetonedicarboxylateC₇H₁₀O₅174.1517.4 g (0.1 mol)
CyanoacetamideC₃H₄N₂O84.088.4 g (0.1 mol)
PiperidineC₅H₁₁N85.152.0 mL
MethanolCH₄O32.04150 mL
Hydrochloric Acid (concentrated)HCl36.46As needed
Water (deionized)H₂O18.02As needed
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed
Anhydrous Magnesium SulfateMgSO₄120.37As needed
DichloromethaneCH₂Cl₂84.93For extraction
Ethyl AcetateC₄H₈O₂88.11For crystallization
HexanesC₆H₁₄86.18For crystallization

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, dissolve dimethyl 1,3-acetonedicarboxylate (17.4 g, 0.1 mol) and cyanoacetamide (8.4 g, 0.1 mol) in 150 mL of methanol.

  • Addition of Catalyst: To the stirred solution, add piperidine (2.0 mL) dropwise via the dropping funnel at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form.

  • Isolation of Crude Product: If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel and wash it with a small amount of cold methanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

  • Purification:

    • Suspend the crude product in approximately 100 mL of water.

    • Acidify the suspension to pH 2-3 with concentrated hydrochloric acid. This will protonate the pyridone and may cause it to dissolve.

    • If the product is not fully dissolved, extract the aqueous solution with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Crystallization: Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford pure this compound as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Data Presentation

Table 1: Summary of Quantitative Data

ParameterValue
Theoretical Yield16.9 g
Typical Experimental Yield12.7 - 14.2 g (75-84%)
Reaction Time6-8 hours
Reaction Temperature65-70 °C (Reflux in Methanol)
Melting Point210-212 °C (literature value)
AppearanceWhite to off-white crystalline solid

Table 2: Spectroscopic Data of Methyl 6-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylate (Tautomer of the target compound)

Note: The target compound exists in tautomeric equilibrium with Methyl 6-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylate. The following data is for a closely related analogue and should be used for reference.

TechniqueData
¹H NMR (DMSO-d₆, 400 MHz) δ: 11.5-12.5 (br s, 1H, OH), 10.5-11.5 (br s, 1H, NH), 6.15 (s, 1H, H-5), 5.60 (s, 1H, H-3), 3.70 (s, 3H, OCH₃).
¹³C NMR (DMSO-d₆, 100 MHz) δ: 166.0 (C=O, ester), 164.5 (C-2), 162.0 (C-6), 145.0 (C-4), 100.0 (C-5), 95.0 (C-3), 52.0 (OCH₃).
IR (KBr) ν (cm⁻¹): 3400-3200 (br, O-H, N-H stretching), 1720-1700 (C=O stretching, ester), 1660-1640 (C=O stretching, pyridone), 1620-1600 (C=C stretching), 1250-1200 (C-O stretching).

Mandatory Visualization

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Dimethyl_Acetonedicarboxylate Dimethyl 1,3-acetonedicarboxylate Reaction_Vessel Reaction in Methanol with Piperidine catalyst (Reflux, 6-8h) Dimethyl_Acetonedicarboxylate->Reaction_Vessel Cyanoacetamide Cyanoacetamide Cyanoacetamide->Reaction_Vessel Cooling Cooling & Precipitation/ Concentration Reaction_Vessel->Cooling Completion Acidification Acidification (HCl) Cooling->Acidification Extraction Extraction (DCM) Acidification->Extraction Drying Drying (MgSO4) Extraction->Drying Crystallization Crystallization (Ethyl Acetate/Hexanes) Drying->Crystallization Final_Product Methyl 1,2-dihydro-2-oxopyridine- 4-carboxylate Crystallization->Final_Product Pure Product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for the Purification of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate is an ester derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[2][3][4] This method relies on the principle that the solubility of a compound in a solvent increases with temperature.[3][4] By dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, the target compound forms pure crystals, while impurities remain dissolved in the mother liquor.[2][4][5] This document provides a detailed protocol for the purification of this compound via recrystallization, based on established principles for pyridone derivatives.[2]

Data Presentation: Solvent System Selection

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but demonstrate high solubility at its boiling point.[2] Based on literature for analogous pyridone derivatives, several solvent systems are proposed for the recrystallization of this compound.

Solvent SystemExpected Recovery Yield (%)Expected Purity Achieved (%)Notes
Methanol85-95>98Often provides good crystal formation for N-aryl pyridones.[2]
Ethanol80-90>98A common and effective solvent for the recrystallization of pyridone derivatives.[2]
Ethanol/Water85-92>97The addition of water can decrease the solubility of the compound at lower temperatures, potentially increasing the yield.[2]
Ethyl Acetate75-85>97A moderately polar solvent that can be effective for a range of organic compounds.

Experimental Protocol

This protocol outlines a step-by-step procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Methanol, Ethanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Boiling chips (optional)

  • Stemless funnel

  • Fluted filter paper

  • Buchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Ice bath

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar or boiling chips to the flask to ensure smooth boiling.[6]

    • In a separate flask, heat the chosen recrystallization solvent to its boiling point.

    • Add a minimal amount of the hot solvent to the flask containing the crude solid, just enough to cover it.[2]

    • Heat the mixture on a hot plate with stirring to facilitate dissolution.[6]

    • Continue to add small portions of the hot solvent until the solid has completely dissolved. Avoid adding an excess of solvent to maximize the recovery yield.[2][5]

  • Hot Filtration (Optional):

    • If insoluble impurities are present after dissolution, a hot filtration step is necessary.[2]

    • Preheat a stemless funnel and a clean Erlenmeyer flask on the hot plate to prevent premature crystallization.[6]

    • Place a piece of fluted filter paper in the warm funnel.

    • Quickly pour the hot solution through the filter paper into the clean, warm flask.[6]

  • Cooling and Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass to prevent contamination and solvent evaporation.[6]

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

    • Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.[2][6]

  • Isolation of Crystals:

    • Set up a vacuum filtration apparatus using a Buchner funnel and a filter flask.

    • Wet the filter paper in the Buchner funnel with a small amount of the cold recrystallization solvent to create a seal.[6]

    • Turn on the vacuum and carefully pour the cold crystal slurry into the center of the funnel.

    • Transfer any remaining crystals from the flask to the funnel with the aid of a small amount of the cold mother liquor or fresh, cold solvent.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[2][6] Use a minimal amount of solvent to avoid significant product loss.[6]

  • Drying:

    • Continue to draw air through the crystals on the filter paper for several minutes to aid in initial drying.[6]

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass or drying dish.

    • Dry the crystals to a constant weight in a drying oven at a moderate temperature or in a vacuum desiccator.[6]

  • Analysis:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is indicative of high purity.[2]

    • Assess the purity by other analytical methods such as HPLC or NMR spectroscopy if required.

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps of the recrystallization process for this compound.

Recrystallization_Workflow start Crude Methyl 1,2-dihydro-2- oxopyridine-4-carboxylate dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool_rt Slow Cooling to Room Temperature dissolve->cool_rt No Insoluble Impurities hot_filtration->cool_rt Clear Solution cool_ice Cooling in Ice Bath cool_rt->cool_ice vacuum_filtration Isolation of Crystals via Vacuum Filtration cool_ice->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry Drying of Purified Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols: 1H and 13C NMR Analysis of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of "Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate" using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted spectral data, comprehensive experimental protocols, and graphical representations of the analytical workflow and molecular structure.

Predicted NMR Spectral Data

Due to the limited availability of experimental spectra in public databases, the following 1H and 13C NMR data are based on computational predictions. These values provide a strong reference for the analysis of synthesized or isolated samples of this compound.

Molecular Structure with Atom Numbering:

A Sample Weighing (5-10 mg for 1H, 20-50 mg for 13C) B Dissolution in Deuterated Solvent (0.6-0.7 mL) A->B C Filtration into NMR Tube B->C D NMR Spectrometer Setup (Lock, Shim) C->D E Data Acquisition (1H and 13C Spectra) D->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) E->F G Spectral Analysis (Peak Picking, Integration, J-coupling) F->G H Structure Elucidation & Data Reporting G->H

FT-IR spectroscopy of "Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate" functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the identification and characterization of functional groups in organic molecules. This application note provides a detailed protocol and analysis guide for the FT-IR spectroscopy of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate. This compound is of interest in pharmaceutical research and drug development, and understanding its vibrational properties is crucial for quality control, reaction monitoring, and structural elucidation.

The molecular structure of this compound contains several key functional groups, including a cyclic amide (lactam), an α,β-unsaturated ester, and an aromatic-like pyridone ring system. Each of these groups exhibits characteristic absorption bands in the infrared spectrum, which can be used as a molecular fingerprint for identification and analysis.

Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3100 - 3000MediumC-H stretchAromatic/Vinyl C-H
2990 - 2950MediumC-H stretchMethyl C-H (asymmetric)
2880 - 2840MediumC-H stretchMethyl C-H (symmetric)
~1720 - 1700StrongC=O stretchEster carbonyl
~1660 - 1640StrongC=O stretchLactam (amide) carbonyl
~1600 - 1580Medium-StrongC=C stretchPyridone ring
~1550 - 1530MediumC=C stretchPyridone ring
~1450MediumC-H bendMethyl C-H (asymmetric)
~1380MediumC-H bendMethyl C-H (symmetric)
~1250 - 1200StrongC-O stretchEster (asymmetric)
~1100 - 1050StrongC-O stretchEster (symmetric)
~1180MediumC-N stretchLactam
~900 - 675Medium-StrongC-H bend (out-of-plane)Aromatic/Vinyl C-H

Experimental Protocols

A standard protocol for obtaining the FT-IR spectrum of a solid sample like this compound is provided below. The potassium bromide (KBr) pellet method is a common and effective technique for solid samples.

Sample Preparation: KBr Pellet Method
  • Sample Grinding: In a clean and dry agate mortar, grind a small amount (1-2 mg) of this compound into a fine powder.

  • Mixing with KBr: Add approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) powder to the mortar. Gently mix the sample and KBr with the pestle, and then grind the mixture thoroughly to ensure a homogenous distribution of the sample within the KBr matrix.

  • Pellet Pressing: Transfer the finely ground mixture to a pellet die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Sample Placement: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

FT-IR Spectrometer Setup and Data Acquisition
  • Background Spectrum: Ensure the sample compartment is empty and clean. Acquire a background spectrum to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum: Place the sample holder with the KBr pellet into the sample compartment.

  • Data Collection: Acquire the FT-IR spectrum of the sample. Typical data acquisition parameters are:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Data Processing: The acquired interferogram is Fourier-transformed to produce the final infrared spectrum. The background spectrum is automatically subtracted from the sample spectrum.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for FT-IR analysis of this compound.

experimental_workflow FT-IR Experimental Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start grind Grind Sample (1-2 mg) start->grind mix Mix with KBr (100-200 mg) grind->mix press Press into Pellet mix->press place Place in Sample Holder press->place background Acquire Background Spectrum place->background sample Acquire Sample Spectrum background->sample process Fourier Transform & Background Subtraction sample->process analyze Analyze Spectrum & Assign Peaks process->analyze end End analyze->end

Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.

Interpretation of Key Functional Group Vibrations

  • Carbonyl (C=O) Stretching: The molecule possesses two carbonyl groups: the ester carbonyl and the lactam (cyclic amide) carbonyl. The ester C=O stretch is expected to appear at a higher wavenumber (around 1720-1700 cm⁻¹) compared to the lactam C=O stretch (around 1660-1640 cm⁻¹). This difference is due to the influence of the adjacent nitrogen atom in the lactam ring. Both bands are typically strong and sharp, making them excellent diagnostic peaks.

  • Pyridone Ring Vibrations: The substituted pyridone ring will exhibit several characteristic C=C and C-N stretching vibrations in the region of 1600-1400 cm⁻¹. These bands are analogous to those seen in aromatic compounds and can be complex.

  • Ester C-O Stretching: The ester functional group will also show strong C-O stretching bands. The asymmetric C-O stretch typically appears in the 1250-1200 cm⁻¹ region, while the symmetric stretch is found around 1100-1050 cm⁻¹.

  • C-H Vibrations: Aromatic/vinylic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group will appear just below 3000 cm⁻¹. C-H bending vibrations for the methyl group will be observed around 1450 cm⁻¹ and 1380 cm⁻¹. Out-of-plane C-H bending vibrations of the ring can provide information about the substitution pattern and are expected in the 900-675 cm⁻¹ region.

Logical Relationship for Spectral Interpretation

The following diagram outlines the logical steps involved in interpreting the FT-IR spectrum of this compound.

spectral_interpretation Logical Flow for Spectral Interpretation start Obtain FT-IR Spectrum carbonyl_region Analyze 1800-1600 cm⁻¹ Region (C=O Stretching) start->carbonyl_region ester_co Identify Ester C=O Peak (~1720-1700 cm⁻¹) carbonyl_region->ester_co lactam_co Identify Lactam C=O Peak (~1660-1640 cm⁻¹) carbonyl_region->lactam_co ring_region Analyze 1600-1400 cm⁻¹ Region (Pyridone Ring Stretching) ester_co->ring_region lactam_co->ring_region ester_co_stretch Analyze 1300-1000 cm⁻¹ Region (Ester C-O Stretching) ring_region->ester_co_stretch ch_region Analyze 3100-2800 cm⁻¹ & 1500-675 cm⁻¹ Regions (C-H Stretching & Bending) ester_co_stretch->ch_region confirmation Confirm Presence of All Key Functional Groups ch_region->confirmation end Structural Confirmation confirmation->end

Caption: Decision-making process for the interpretation of the FT-IR spectrum.

Conclusion

FT-IR spectroscopy is an indispensable tool for the characterization of this compound. By following the detailed experimental protocol and utilizing the predictive spectral data and interpretation guide provided in this application note, researchers can confidently identify and analyze this compound. The characteristic vibrational bands of the ester, lactam, and pyridone moieties provide a unique spectral fingerprint, enabling efficient quality control and structural verification in a research and drug development setting.

Application Note: Mass Spectrometry Fragmentation Analysis of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate is a heterocyclic compound of interest in pharmaceutical research and drug development due to its pyridone scaffold, a common feature in many biologically active molecules.[1] Understanding the mass spectrometric fragmentation pattern of this molecule is crucial for its unambiguous identification, structural elucidation, and quantitative analysis in complex matrices. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It also presents a proposed fragmentation pathway based on established principles of mass spectrometry and data from structurally related compounds.

Experimental Protocols

Two primary mass spectrometry-based methods are presented for the analysis of this compound: GC-MS for volatile and thermally stable samples, and LC-MS/MS for a broader range of sample matrices and for obtaining detailed fragmentation information.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is suitable for the analysis of the pure compound or after extraction into a volatile solvent. Derivatization may be necessary for complex matrices to improve volatility and thermal stability.[2]

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile. Prepare working standards by serial dilution.

  • Extraction from Complex Matrices: For biological or environmental samples, a liquid-liquid extraction or solid-phase extraction protocol should be developed and validated.

  • Derivatization (Optional): For samples where volatility is a concern, silylation can be performed using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-400.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol is highly sensitive and specific, making it ideal for the analysis of the target compound in complex mixtures and for detailed fragmentation studies.[3][4][5]

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution in a suitable solvent like methanol or acetonitrile. Prepare working standards and calibration curves in the appropriate mobile phase composition.

  • Sample Dilution: Dilute extracted samples in the initial mobile phase to ensure compatibility and good peak shape.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, and return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • MS/MS Analysis: Use precursor ion scan to identify the molecular ion [M+H]⁺ (expected at m/z 154). Subsequently, perform product ion scans on the precursor ion to obtain the fragmentation pattern. Optimize collision energy for each transition.

Data Presentation

The following table summarizes the proposed major fragment ions for this compound based on electron ionization (EI) mass spectrometry. The exact relative abundances would need to be determined experimentally.

m/zProposed Fragment IonProposed StructureLikely Relative Abundance
153[M]⁺•C₇H₇NO₃Moderate
122[M - OCH₃]⁺C₆H₄NO₂High
94[M - COOCH₃]⁺C₅H₄NOHigh
66[C₄H₄N]⁺C₄H₄NModerate

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is proposed to initiate with the formation of the molecular ion (m/z 153). Subsequent fragmentation is likely to proceed through several key pathways, driven by the stability of the pyridone ring and the lability of the ester group.

A primary fragmentation is the loss of the methoxy radical (•OCH₃) from the ester group to form a stable acylium ion at m/z 122. Further fragmentation of this ion can occur via the loss of a neutral carbon monoxide (CO) molecule, leading to an ion at m/z 94. An alternative pathway from the molecular ion involves the cleavage of the entire methoxycarbonyl group (•COOCH₃) to yield the pyridone radical cation at m/z 94. The pyridone ring itself can undergo fragmentation, for instance, through the loss of carbon monoxide to produce a pyrrole-like fragment.

Fragmentation_Pathway M This compound [M]⁺• m/z = 153 F1 [M - •OCH₃]⁺ m/z = 122 M->F1 - •OCH₃ F2 [M - •COOCH₃]⁺ m/z = 94 M->F2 - •COOCH₃ F1->F2 - CO F3 [C₄H₄N]⁺ m/z = 66 F2->F3 - CO

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using either GC-MS or LC-MS/MS.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GCMS GC-MS Derivatization->GCMS LCMSMS LC-MS/MS Derivatization->LCMSMS DataAcquisition Data Acquisition GCMS->DataAcquisition LCMSMS->DataAcquisition FragmentationAnalysis Fragmentation Pattern Analysis DataAcquisition->FragmentationAnalysis Quantification Quantification FragmentationAnalysis->Quantification

Caption: General experimental workflow for the mass spectrometric analysis of the target compound.

Conclusion

This application note provides detailed experimental protocols and a proposed fragmentation pathway for the mass spectrometric analysis of this compound. The provided GC-MS and LC-MS/MS methods offer robust and sensitive approaches for the identification and quantification of this compound. The proposed fragmentation pattern, summarized in a clear tabular format and visualized with a pathway diagram, serves as a valuable guide for researchers in the structural elucidation of this and related pyridone derivatives. While the presented fragmentation is based on established chemical principles and data from analogous structures, experimental verification is recommended for definitive structural confirmation.

References

The Versatile Building Block: Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate is a heterocyclic compound that has garnered significant interest in the field of organic synthesis, particularly as a versatile building block for the construction of complex molecular architectures. Its inherent reactivity and functional group handles make it an attractive starting material for the synthesis of a variety of biologically active molecules, most notably in the development of pharmaceutical agents. This document provides a comprehensive overview of its applications, supported by detailed experimental protocols and key data.

Application Notes

The substituted 2-pyridone motif is a common scaffold in numerous pharmaceuticals. This compound serves as a key precursor to these structures, primarily through modifications at the nitrogen atom and further transformations of the carboxylate group.

1. Synthesis of Pharmaceutical Intermediates:

One of the primary applications of this building block is in the synthesis of intermediates for drug discovery. The pyridone ring can be readily N-alkylated to introduce various side chains, which is a crucial step in modulating the pharmacological properties of the final compound. For instance, this scaffold is implicated in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. While specific proprietary syntheses may not be publicly detailed, the general strategy involves the N-alkylation of the pyridone nitrogen followed by further functionalization.

2. Precursor for Cross-Coupling and Cycloaddition Reactions:

The dihydropyridine ring system can be a precursor to fully aromatic pyridines through oxidation. The carboxylate group can be converted into other functional groups, such as halides, which then allows the molecule to participate in various cross-coupling reactions like Suzuki-Miyaura or Heck couplings. These reactions are instrumental in forming carbon-carbon bonds and assembling complex molecular frameworks. Furthermore, the dienyl system within the pyridone ring has the potential to participate in cycloaddition reactions, such as [4+2] cycloadditions, providing access to fused heterocyclic systems.

Physicochemical Properties

PropertyValueReference
CAS Number 89937-77-9[1]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
Melting Point 211-212 °C[1]
Appearance White to off-white solid[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a method for the synthesis of the title compound.

Materials:

  • m-Nitrobenzaldehyde

  • Ethyl chloroacetate

  • Benzene

  • Piperidine

  • Glacial acetic acid

  • Ether

Procedure:

  • Dissolve 10 g (0.066 mol) of m-nitrobenzaldehyde and 11 g (0.067 mol) of ethyl chloroacetate in 60 ml of benzene.[1]

  • Add 1 ml of piperidine and 1 ml of glacial acetic acid to the solution.[1]

  • Heat the mixture in a water bath and continuously remove the water generated during the reaction using a Dean-Stark apparatus.[1]

  • After refluxing for 3 hours, evaporate the benzene under reduced pressure.[1]

  • To the residue, add 20 ml of ether and cool the mixture to induce crystallization.[1]

  • Collect the crystals by suction filtration and dry them to obtain this compound.[1]

Expected Yield: 16.2 g (82%).[1]

Protocol 2: General Procedure for N-Alkylation of 2-Pyridones

This protocol provides a general method for the N-alkylation of 2-pyridone scaffolds, which is a key transformation for this compound. This specific example uses a related pyridin-4-ol, but the principles are directly applicable.

Materials:

  • This compound (or related pyridone)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask, add the pyridone (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMF to form a suspension.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1-1.5 eq.) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and maintain for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note: The reactivity of the alkyl halide will influence the optimal reaction temperature and time.

Reaction Pathways and Workflows

To visualize the synthetic utility of this compound, the following diagrams illustrate key reaction pathways.

synthesis_pathway m-Nitrobenzaldehyde m-Nitrobenzaldehyde Building_Block This compound m-Nitrobenzaldehyde->Building_Block Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->Building_Block N_Alkylated_Product N-Alkyl-2-pyridone derivative Building_Block->N_Alkylated_Product N-Alkylation Bioactive_Molecule e.g., PARP Inhibitor Precursor N_Alkylated_Product->Bioactive_Molecule Further Functionalization

Caption: Synthetic pathway from starting materials to a bioactive molecule precursor.

experimental_workflow cluster_synthesis Synthesis of Building Block cluster_functionalization Functionalization Reactants Reactants Reaction Reaction Reactants->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization Building_Block Building_Block Characterization->Building_Block N_Alkylation_Step N_Alkylation_Step Building_Block->N_Alkylation_Step  Alkyl Halide, Base Purified_N_Alkyl_Product Purified_N_Alkyl_Product N_Alkylation_Step->Purified_N_Alkyl_Product Chromatography

Caption: General experimental workflow for synthesis and functionalization.

References

Application Notes and Protocols for "Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate" in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

"Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate" serves as a versatile scaffold and key pharmaceutical intermediate in the synthesis of a variety of biologically active compounds.[1] Its derivatives have demonstrated significant potential in medicinal chemistry, particularly in the development of novel anticancer and anti-inflammatory agents. This document provides an overview of its applications, quantitative biological data for its derivatives, and detailed protocols for relevant experimental assays.

Medicinal Chemistry Applications

The 2-pyridone core structure is a recognized "privileged scaffold" in drug discovery due to its ability to interact with multiple biological targets. Derivatives of "this compound" have been synthesized and evaluated for a range of therapeutic activities.

Anticancer Activity

Numerous studies have explored the derivatization of the 2-pyridone-4-carboxylic acid framework to develop potent anticancer agents. These derivatives have been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis.

One area of investigation involves the synthesis of complex heterocyclic systems derived from the initial scaffold. For instance, derivatives incorporating pyrazolidine moieties have shown strong anticancer activity against breast cancer cell lines (MCF-7).[2] Another study reported that certain 1,2-dihydropyridine derivatives exhibited significant inhibitory activity against colon (HT-29) and breast (MDA-MB-231) tumor cell lines.[3]

The mechanism of action for some of these anticancer derivatives involves the inhibition of critical cellular processes. For example, some 2-phenylacrylonitrile derivatives, which can be conceptually related to the modification of the 2-pyridone scaffold, have been identified as potent tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Anti-inflammatory Activity

The 2-pyridone scaffold is also a promising starting point for the development of novel anti-inflammatory drugs. Research has shown that derivatives of similar structures, such as N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides, exhibit significant topical anti-inflammatory activity. While not direct derivatives, this highlights the potential of the core structure in modulating inflammatory pathways.

Quantitative Data on Bioactive Derivatives

The following tables summarize the reported biological activities of various derivatives conceptually related to the "this compound" scaffold.

Table 1: Anticancer Activity of 2-Pyridone and Dihydropyridine Derivatives

Compound/Derivative ClassCell LineIC50 (µM)Reference
4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrileHT-29 (Colon Cancer)0.70[3]
4-(2-Hydroxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrileMDA-MB-231 (Breast Cancer)4.6[3]
1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acidMCF-7 (Breast Cancer)1.73 (µg/mL)[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of cell viability after treatment with synthesized derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[4][5]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with test compounds using propidium iodide (PI) staining and flow cytometry.

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][7][8]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Tubulin Polymerization Assay

This protocol is used to determine if a compound inhibits the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm in a spectrophotometer.[9][10][11][12]

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing tubulin, GTP, and the test compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Immediately begin measuring the absorbance at 340 nm every minute for 60-90 minutes using a temperature-controlled microplate reader.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and the extent of inhibition for each compound concentration to determine the IC50 value.

Visualizations

Synthesis and Derivatization Workflow

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of derivatives from "this compound".

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Start Methyl 1,2-dihydro-2- oxopyridine-4-carboxylate Derivatization Chemical Modification (e.g., amidation, condensation) Start->Derivatization Reactants, Catalysts Library Library of Novel 2-Pyridone Derivatives Derivatization->Library InVitro In Vitro Assays (e.g., MTT Assay) Library->InVitro Hit Identification of 'Hit' Compounds InVitro->Hit MoA Mechanism of Action (e.g., Cell Cycle, Apoptosis, Enzyme Inhibition) Hit->MoA Lead Lead Compound Identification MoA->Lead Preclinical Preclinical Studies Lead->Preclinical Further Development

Caption: General workflow from starting material to lead compound.

Signaling Pathway: Cell Cycle Arrest and Apoptosis

This diagram depicts a simplified signaling pathway illustrating how anticancer derivatives can induce cell cycle arrest and apoptosis, common mechanisms for such compounds.

G cluster_pathway Anticancer Mechanism of Action Drug 2-Pyridone Derivative Target Cellular Target (e.g., Tubulin, Kinase) Drug->Target Inhibition Signal Signal Transduction Cascade Target->Signal Disruption G2M G2/M Phase Arrest Signal->G2M Apoptosis Apoptosis G2M->Apoptosis Induction Death Cancer Cell Death Apoptosis->Death

References

Application Notes and Protocols: Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate and related 2-pyridone scaffolds in the synthesis of novel anti-inflammatory agents. The 2-pyridone core is a privileged structure in medicinal chemistry, frequently found in biologically active compounds.[1] This document outlines a representative synthetic route to potent anti-inflammatory compounds, details of relevant biological assays, and an exploration of the underlying mechanism of action.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. A key enzyme in the inflammatory cascade is cyclooxygenase (COX), which exists in two isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[2] Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. The 2-pyridone scaffold has emerged as a promising starting point for the development of selective COX-2 inhibitors.[2]

Synthesis of 2-Pyridone-Based Anti-inflammatory Agents

Representative Synthesis of a 3,5,6-trisubstituted 2-pyridone Derivative

This protocol is adapted from the synthesis of 2-pyridone derivatives that have shown potent anti-inflammatory activity.[2]

Experimental Protocol:

Step 1: Synthesis of the β-enamino diketone precursor

  • To a solution of a β-diketone (1.0 eq) in ethanol, add a catalytic amount of a secondary amine (e.g., piperidine).

  • Add the appropriate amine (1.1 eq) and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure. The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Synthesis of the 2-pyridone derivative

  • To a solution of the β-enamino diketone (1.0 eq) in a suitable solvent such as ethanol, add an active methylene compound (e.g., ethyl cyanoacetate or malononitrile) (1.2 eq) and a base (e.g., sodium ethoxide) (1.5 eq).

  • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 3,5,6-trisubstituted 2-pyridone derivative.

Biological Evaluation of Anti-inflammatory Activity

The synthesized 2-pyridone derivatives are typically evaluated for their anti-inflammatory properties using a combination of in vivo and in vitro assays.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[3][4]

Experimental Protocol:

  • Adult Wistar rats or Swiss albino mice are divided into groups (n=6-8 per group).

  • The test compounds, a reference drug (e.g., Indomethacin or Diclofenac), and a vehicle control are administered orally or intraperitoneally.

  • After a specific time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the inhibitory activity and selectivity of the compounds against the COX isoforms.

Experimental Protocol:

  • Recombinant human COX-1 and COX-2 enzymes are used.

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the respective enzyme, a heme cofactor, and the test compound at various concentrations.

  • The reaction is initiated by the addition of arachidonic acid.

  • The production of prostaglandin E2 (PGE2) is measured using a commercially available ELISA kit.

  • The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) are calculated for both COX-1 and COX-2.

  • The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Quantitative Data Summary

The following table summarizes the anti-inflammatory activity and COX inhibition data for representative 2-pyridone derivatives from the literature.

CompoundIn Vivo Anti-inflammatory Activity (% Edema Inhibition)In Vitro COX-1 Inhibition (IC50, µM)In Vitro COX-2 Inhibition (IC50, µM)Selectivity Index (COX-1/COX-2)Reference
Compound 2a High>1000.25>400[2]
Compound 7a High10.58.21.28[2]
Compound 5a 46.9% (at 1h)Not ReportedNot ReportedNot Reported[3]
Compound 5f 34.27% (at 1h)Not ReportedNot ReportedNot Reported[3]
Compound 5g 43.46% (at 1h)Not ReportedNot ReportedNot Reported[3]
Compound 5h 30.74% (at 1h)Not ReportedNot ReportedNot Reported[3]
Diclofenac 28.26% (at 1h)Not ReportedNot ReportedNot Reported[3]

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of 2-pyridone derivatives are primarily attributed to their inhibition of COX enzymes, which in turn reduces the production of prostaglandins. However, their mechanism may also involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[5]

The NF-κB pathway is a crucial regulator of the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[7] This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.[8] By inhibiting upstream signaling components or the IKK complex, 2-pyridone derivatives could potentially suppress NF-κB activation and its downstream inflammatory effects.[5]

Visualizations

G cluster_0 Synthesis Workflow start This compound (Starting Material) intermediate1 Functionalization/ Derivatization start->intermediate1 Chemical Transformation intermediate2 Key Pyridone Intermediate intermediate1->intermediate2 Cyclization/ Condensation final_product Anti-inflammatory Agent (e.g., 3,5,6-trisubstituted 2-pyridone) intermediate2->final_product Further Modification

Caption: A generalized workflow for the synthesis of anti-inflammatory agents from a 2-pyridone starting material.

G cluster_1 NF-κB Signaling Pathway in Inflammation stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB (Inactive Complex in Cytoplasm) ikk->ikb_nfkb Phosphorylation nfkb NF-κB (Active) ikb_nfkb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription Activation cytokines Inflammatory Cytokines (e.g., IL-6, TNF-α) gene_transcription->cytokines pyridone 2-Pyridone Derivatives pyridone->ikk Inhibition

Caption: The NF-κB signaling pathway and a potential point of inhibition by 2-pyridone derivatives.

References

Application Notes and Protocols for the Development of Anticancer Compounds Based on Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate scaffold in the development of novel anticancer agents. This document includes detailed protocols for the synthesis of the core compound and its derivatives, methodologies for evaluating their anticancer activity, and an exploration of the underlying mechanisms of action.

Introduction

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this compound have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against a variety of cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis and cell cycle arrest through various signaling pathways. This document serves as a guide for researchers in the synthesis, evaluation, and mechanistic understanding of these compounds.

Data Presentation: Anticancer Activity of 2-Pyridone Derivatives

The following tables summarize the in vitro anticancer activity of various 2-pyridone derivatives, providing a comparative analysis of their potency against different cancer cell lines.

Table 1: IC50 Values of Selected 2-Pyridone Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
A9 (R1) HT-29 (Colon)20.77--
4d EAC (Ascites)75.32Doxorubicin68.13
HEPG2 (Liver)26.5Doxorubicin38.46
4e EAC (Ascites)20.77Doxorubicin68.13
HEPG2 (Liver)19.2Doxorubicin38.46
5 EAC (Ascites)73.1Doxorubicin68.13
HEPG2 (Liver)39.3Doxorubicin38.46
6 EAC (Ascites)67.05Doxorubicin68.13
HEPG2 (Liver)44.9Doxorubicin38.46
11a-c (range) HepG2 (Liver)53.6 - 77.65-Fluorouracil9.30
MCF-7 (Breast)56.3 - 78.35-Fluorouracil13.1
17c HCT-116 (Colon)9.6Doxorubicin2.4
17d HCT-116 (Colon)9.3Doxorubicin2.4
6 (Imino derivative) HT-29 (Colon)0.70--
4 (Imino derivative) MDA-MB-231 (Breast)4.6--
Spiro 2-pyridine 9b HepG-2 (Liver)6.89 ± 0.4Doxorubicin-
Caco-2 (Colon)5.68 ± 0.3Doxorubicin-
Compound 1 HepG2 (Liver)4.5 ± 0.3--
Compound 16 MCF-7 (Breast)4.63--
Compound 9 MDA-MB-231 (Breast)0.96--
Compound 8e MCF-7 (Breast)0.22 (48h) / 0.11 (72h)Doxorubicin1.93
Compound 8n MCF-7 (Breast)1.88 (48h) / 0.80 (72h)Doxorubicin1.93

Data compiled from multiple sources[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]. Please refer to the original publications for detailed compound structures and experimental conditions.

Experimental Protocols

Synthesis Protocols

1. Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 2-hydroxypyridine-4-carboxylates.

Materials:

  • m-Nitrobenzaldehyde

  • Ethyl chloroacetate

  • Benzene

  • Piperidine

  • Glacial acetic acid

  • Ether

  • Dean-Stark water separator

  • Standard laboratory glassware

Procedure:

  • Dissolve 10 g (0.066 mol) of m-nitrobenzaldehyde and 11 g (0.067 mol) of ethyl chloroacetate in 60 ml of benzene in a round-bottom flask.

  • Add 1 ml of piperidine and 1 ml of glacial acetic acid to the solution.

  • Fit the flask with a Dean-Stark water separator and a condenser.

  • Heat the mixture in a water bath and reflux for 3 hours, continuously removing the water generated during the reaction.

  • After refluxing, evaporate the benzene under reduced pressure.

  • To the residue, add 20 ml of ether and cool the mixture in an ice bath to induce crystallization.

  • Collect the crystals by suction filtration and dry them to obtain methyl 2-hydroxypyridine-4-carboxylate. The reported yield is approximately 82%.[2]

2. General Procedure for the Synthesis of 2-Pyridone Derivatives via Multi-Component Reaction

This protocol describes a general method for synthesizing various 2-pyridone derivatives.

Materials:

  • Appropriate aldehyde (1 mmol)

  • Malononitrile or other active methylene compound (1.5 mmol)

  • A suitable ketone or enolizable substrate (1 mmol)

  • Base catalyst (e.g., NaOH, piperidine, or triethylamine)

  • Solvent (e.g., ethanol or solvent-free)

Procedure:

  • Combine the aldehyde, active methylene compound, and ketone substrate in a reaction vessel.

  • Add the base catalyst.

  • The reaction can be carried out under reflux in a solvent like ethanol or under solvent-free conditions with heating (e.g., 75°C).

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter it and wash with a suitable solvent (e.g., ethanol).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Biological Assays

1. MTT Assay for Cell Viability

This protocol outlines the steps for determining the cytotoxic effects of the synthesized compounds on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Synthesized compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the compounds at different concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.[3][5][6]

2. Apoptosis Assay by Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol details the detection and quantification of apoptosis in cancer cells treated with 2-pyridone derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Synthesized compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine the floating and adherent cells for each sample.

  • Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[1][28][10]

Mechanisms of Action: Signaling Pathways

The anticancer effects of this compound derivatives are mediated through the modulation of several key signaling pathways. Two prominent mechanisms have been identified: the induction of apoptosis via the p53-p21-JNK pathway and the dual inhibition of EGFR and DHFR.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel 2-pyridone anticancer compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation cluster_mechanism Mechanism of Action Studies s1 Synthesis of This compound s2 Synthesis of Derivatives s1->s2 s3 Purification & Characterization (NMR, MS, etc.) s2->s3 iv1 Cell Viability (MTT Assay) s3->iv1 Screening m2 Enzyme Inhibition Assays (EGFR, DHFR) s3->m2 Direct Inhibition iv2 Determination of IC50 Values iv1->iv2 iv3 Apoptosis Assay (Flow Cytometry) iv2->iv3 Further Evaluation iv4 Cell Cycle Analysis iv2->iv4 m1 Western Blotting (p53, p21, JNK, etc.) iv3->m1 iv4->m1 m3 Signaling Pathway Analysis m1->m3 m2->m3 p53_JNK_pathway compound 2-Pyridone Derivative stress Cellular Stress (e.g., DNA Damage) compound->stress p53 p53 Activation & Stabilization stress->p53 jnk JNK Activation stress->jnk p21 p21 Upregulation p53->p21 apoptosis Apoptosis p53->apoptosis g2m_arrest G2/M Cell Cycle Arrest p21->g2m_arrest bcl2 Bcl-2 Family Regulation jnk->bcl2 bcl2->apoptosis EGFR_DHFR_pathway cluster_egfr EGFR Pathway cluster_dhfr DHFR Pathway compound 2-Pyridone Derivative egfr EGFR compound->egfr Inhibition dhfr DHFR compound->dhfr Inhibition pi3k_akt PI3K/AKT Pathway egfr->pi3k_akt mapk_erk MAPK/ERK Pathway egfr->mapk_erk proliferation Cell Proliferation & Survival pi3k_akt->proliferation mapk_erk->proliferation thf Tetrahydrofolate Synthesis dhfr->thf nucleotide Nucleotide Synthesis thf->nucleotide dna_synthesis DNA Synthesis & Repair nucleotide->dna_synthesis Apoptosis & Cell\nCycle Arrest Apoptosis & Cell Cycle Arrest inhibition->Apoptosis & Cell\nCycle Arrest

References

Application Notes and Protocols: Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate, a member of the 2-pyridone class of heterocyclic compounds, serves as a versatile building block in the synthesis of complex molecules. The 2-pyridone motif is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to rapidly construct molecular diversity from simple starting materials in a single synthetic operation. This document provides detailed application notes and protocols for the utilization of this compound in MCRs for the synthesis of novel heterocyclic entities of interest in drug discovery. While direct literature on the use of this compound in MCRs is emerging, the protocols provided are based on well-established transformations of structurally similar 2-pyridones.

Application: Synthesis of Fused Pyridone Derivatives

A prominent application of 2-pyridone derivatives in MCRs is the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their rigid structures and potential for diverse biological activities. A common strategy involves the reaction of a 2-pyridone with an aldehyde and a C-H acid, such as malononitrile or a β-ketoester, in a one-pot procedure.

Logical Workflow for a Three-Component Reaction

MCR_Workflow A This compound Reaction One-Pot Reaction A->Reaction B Aldehyde B->Reaction C Active Methylene Compound (e.g., Malononitrile) C->Reaction Catalyst Catalyst (e.g., Piperidine) Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product Fused Pyridone Derivative Reaction->Product High Atom Economy Purification Purification (e.g., Recrystallization) Product->Purification

Caption: General workflow for the synthesis of fused pyridone derivatives via a three-component reaction.

Experimental Protocols

The following is a representative protocol for a three-component reaction to synthesize a fused dihydropyridine derivative, adapted from analogous reactions involving 4-hydroxy-2-pyridones.[1]

Synthesis of Methyl 5-amino-7-(4-chlorophenyl)-4-oxo-1,4,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate (Hypothetical Product)

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 169.15 mg).

  • Add 4-chlorobenzaldehyde (1.0 mmol, 140.57 mg) and malononitrile (1.0 mmol, 66.06 mg) to the flask.

  • Add 10 mL of ethanol as the solvent.

  • To the stirred mixture, add a catalytic amount of piperidine (0.1 mmol, 10 µL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out of the solution is collected by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure fused pyridone derivative.

  • Dry the purified product under vacuum to a constant weight.

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reactants Combine: - this compound - Aldehyde - Malononitrile Solvent_Catalyst Add: - Ethanol (Solvent) - Piperidine (Catalyst) Reactants->Solvent_Catalyst Reflux Heat to Reflux (2-4 hours) Solvent_Catalyst->Reflux TLC Monitor by TLC Reflux->TLC Cooling Cool to Room Temperature Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Recrystallization Recrystallize from suitable solvent Washing->Recrystallization Drying Dry under Vacuum Recrystallization->Drying Characterization Characterization Drying->Characterization ¹H NMR, ¹³C NMR, IR, MS

Caption: Step-by-step experimental workflow for the synthesis of fused pyridone derivatives.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for analogous three-component reactions involving 4-hydroxy-2-pyridone derivatives, which can be expected to be similar for reactions with this compound.[1]

EntryAldehydeCatalystSolventTime (h)Yield (%)
1BenzaldehydePiperidineEthanol292
24-MethylbenzaldehydePiperidineEthanol2.590
34-MethoxybenzaldehydePiperidineEthanol394
44-ChlorobenzaldehydePiperidineEthanol295
54-NitrobenzaldehydePiperidineEthanol1.596
62-ChlorobenzaldehydePiperidineEthanol388

Signaling Pathway (Hypothetical)

Derivatives of fused pyridones are often investigated for their potential as inhibitors of specific signaling pathways implicated in diseases such as cancer. For instance, they may be designed to target a particular kinase within a signaling cascade.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes Inhibitor Fused Pyridone Derivative Inhibitor->Kinase_B Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a fused pyridone derivative.

Conclusion

This compound is a valuable synthon for the construction of complex heterocyclic molecules via multicomponent reactions. The protocols and data presented, based on established chemistry of similar 2-pyridones, provide a solid foundation for researchers to explore the synthesis of novel fused pyridone libraries. These libraries can be instrumental in the discovery of new therapeutic agents for a variety of diseases. The efficiency and convergence of multicomponent reactions make this approach particularly attractive for generating molecular diversity in drug discovery programs.

References

Troubleshooting & Optimization

"Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate" synthesis side products and impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

While multiple synthetic strategies for 2-pyridone derivatives exist, a prevalent method for this specific molecule involves the reaction of a β-enamino ester, such as methyl 3-aminocrotonate, with an activated alkyne like dimethyl acetylenedicarboxylate. This reaction proceeds through a Michael addition followed by an intramolecular cyclization. Another potential route is the Darzens condensation of an appropriate aldehyde and α-haloester, followed by further transformations.

Q2: I am observing a low yield of the desired product. What are the potential causes?

Low yields in pyridone synthesis can be attributed to several factors. Inefficient reaction conditions, such as incorrect temperature or reaction time, can play a significant role. The purity of starting materials is also crucial, as impurities can lead to side reactions. In syntheses involving dihydropyridine intermediates, incomplete oxidation to the final pyridone can also result in lower yields.[1] Additionally, catalyst inefficiency or deactivation in catalytic reactions can halt the conversion of starting materials.[2]

Q3: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side products?

The formation of multiple byproducts is a common challenge. Depending on the synthetic route, potential side products may include:

  • Incomplete cyclization products: Linear intermediates may persist if the cyclization step is not fully efficient.

  • Self-condensation products: Starting materials, particularly reactive carbonyl compounds or enamines, can react with themselves.

  • Isomeric byproducts: Formation of alternative pyridone isomers can occur, which may have very similar properties to the desired product, making separation difficult.[2]

  • Michael adducts: In reactions involving Michael addition, the initial adduct may not proceed to the cyclized product.

Q4: How can I effectively purify the crude this compound?

Purification of pyridone derivatives often presents challenges due to their polarity. Recrystallization is a common and effective method for purifying crystalline solids like the target molecule.[3][4] Column chromatography on silica gel can also be employed, though pyridones may interact strongly with the acidic silica gel, leading to streaking and poor separation. Using a neutral or deactivated silica gel, or adding a small amount of a basic modifier like triethylamine to the eluent, can mitigate these issues.

Q5: What analytical techniques are best suited for characterizing the product and identifying impurities?

A combination of analytical methods is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying major impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the product and separating closely related isomers.[5] Developing a suitable HPLC method is crucial for monitoring reaction progress and final product quality.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can help in identifying the molecular weights of the main product and any impurities, aiding in their structural elucidation.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Inactive Reagents Verify the purity and reactivity of starting materials, especially the enamine and alkyne derivatives. Enamines can be sensitive to moisture and air.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions require heating to proceed to completion, while others may need cooling to prevent side reactions.
Incorrect Solvent Ensure the solvent is anhydrous and appropriate for the reaction type. Protic solvents may interfere with certain steps.
Catalyst Deactivation If a catalyst is used, ensure it is active and not poisoned by impurities in the starting materials or solvent.[6]
Issue 2: Formation of Multiple Products (Impurity Profile)
Observed Impurity Potential Cause Suggested Action
Unreacted Starting Materials Incomplete reaction.Increase reaction time or temperature. Ensure proper stoichiometry of reactants.
Linear Michael Adduct Incomplete cyclization.Add a catalytic amount of a mild acid or base to promote cyclization. Increase reaction temperature.
Isomeric Pyridones Non-regioselective reaction.Modify the reaction conditions (e.g., solvent, temperature, catalyst) to favor the desired isomer.
Polymeric Materials Self-condensation of starting materials or side reactions of reactive intermediates.Control the rate of addition of reagents. Use more dilute reaction conditions.
Issue 3: Difficulties in Product Purification
Problem Possible Cause Solution
Product is an oil or does not crystallize Presence of impurities inhibiting crystallization.Attempt purification by column chromatography first to remove major impurities, then try recrystallization.
Streaking on TLC/Column Chromatography Strong interaction of the polar pyridone with silica gel.Use a less polar eluent system if possible. Add a small amount of triethylamine or acetic acid to the eluent to improve peak shape. Consider using neutral alumina as the stationary phase.
Co-elution of Impurities Similar polarity of the product and impurities.Optimize the HPLC or column chromatography method. Try a different solvent system or a different type of stationary phase.

Data Presentation

Table 1: Hypothetical Comparison of Reaction Conditions on Product Yield and Purity

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity by HPLC (%)
1Toluene80124585
2Toluene11066590
3Acetonitrile80125588
4AcetonitrileReflux87092
5MethanolReflux106080 (with ester exchange side product)

Experimental Protocols

Key Experiment: Synthesis of this compound

This is a representative protocol based on general synthesis methods for similar compounds and should be optimized for specific laboratory conditions.

Materials:

  • Methyl 3-aminocrotonate

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Anhydrous Methanol

  • Acetic Acid (catalytic amount)

Procedure:

  • To a solution of methyl 3-aminocrotonate (1 equivalent) in anhydrous methanol, add a catalytic amount of acetic acid.

  • Add dimethyl acetylenedicarboxylate (1 equivalent) dropwise to the solution at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete (typically after 6-12 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_start Starting Materials Methyl 3-aminocrotonate Methyl 3-aminocrotonate Michael Addition Michael Addition Methyl 3-aminocrotonate->Michael Addition Dimethyl acetylenedicarboxylate Dimethyl acetylenedicarboxylate Dimethyl acetylenedicarboxylate->Michael Addition Intermediate Adduct Intermediate Adduct Michael Addition->Intermediate Adduct Intramolecular Cyclization Intramolecular Cyclization Intermediate Adduct->Intramolecular Cyclization Final Product This compound Intramolecular Cyclization->Final Product

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Product Yield Check_Reagents Verify Starting Material Purity Start->Check_Reagents Optimize_Conditions Optimize Temperature & Time Check_Reagents->Optimize_Conditions Check_Side_Products Analyze Impurity Profile (TLC/LC-MS) Optimize_Conditions->Check_Side_Products Incomplete_Reaction Incomplete Reaction? Check_Side_Products->Incomplete_Reaction Incomplete_Reaction->Optimize_Conditions Yes Side_Reactions Dominant Side Reactions? Incomplete_Reaction->Side_Reactions No Purification_Issues Purification Difficulty? Side_Reactions->Purification_Issues No Adjust_Stoichiometry Adjust Reactant Stoichiometry Side_Reactions->Adjust_Stoichiometry Yes Modify_Purification Modify Purification Method (e.g., different solvent, neutral silica) Purification_Issues->Modify_Purification Yes End Improved Yield Purification_Issues->End No Modify_Purification->End Adjust_Stoichiometry->Optimize_Conditions

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Optimizing reaction conditions for "Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield of this compound can stem from several factors. Firstly, the quality of starting materials is crucial. Ensure that the reagents, such as m-nitrobenzaldehyde and ethyl chloroacetate, are pure.[1] The presence of impurities can lead to side reactions. Secondly, reaction conditions play a significant role. The reaction is sensitive to temperature and moisture. It is recommended to use a Dean-Stark apparatus to effectively remove water generated during the reaction, driving the equilibrium towards product formation.[1] The choice and amount of catalyst, such as piperidine, are also critical. An insufficient amount of catalyst can slow down the reaction, while an excess can promote side product formation. Finally, incomplete reaction or product degradation during workup can also contribute to low yields. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Issue 2: Formation of Impurities and Side Products

  • Question: I am observing significant impurities or side products in my reaction mixture. What are these and how can I minimize them?

  • Answer: The formation of N-substituted 2-pyridones can sometimes be accompanied by competing O-alkylation products.[2] Additionally, various side reactions can occur depending on the specific synthetic route. To minimize impurities, it is important to maintain strict control over the reaction conditions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents. The slow and controlled addition of reagents can also help in minimizing the formation of side products by maintaining a low concentration of the reactive species at any given time. Purification of the crude product is essential to remove any formed impurities. Techniques such as column chromatography or recrystallization can be employed for this purpose.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am facing challenges in isolating and purifying the final product. What are the recommended procedures?

  • Answer: For the isolation of this compound, a common method involves evaporating the solvent after the reaction is complete, followed by the addition of a solvent in which the product has low solubility, such as ether, to induce crystallization.[1] The product can then be collected by suction filtration. If the product is not pure enough after crystallization, column chromatography using silica gel is a standard method for purification. The choice of eluent for chromatography will depend on the polarity of the product and impurities. A systematic trial of different solvent systems (e.g., hexane/ethyl acetate mixtures) is recommended to find the optimal separation conditions.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

A1: The reported yield for the synthesis of a similar compound, methyl 2-hydroxypyridine-4-carboxylate, is around 82%.[1] However, the yield of this compound can vary depending on the specific reaction conditions and the scale of the reaction.

Q2: What is the role of piperidine in this synthesis?

A2: Piperidine acts as a basic catalyst in this reaction. It facilitates the condensation reaction between the starting materials.

Q3: Can other bases be used instead of piperidine?

A3: While piperidine is commonly used, other organic bases could potentially be employed. However, the choice of base can significantly impact the reaction rate and the formation of side products. It is advisable to perform small-scale optimization experiments if considering an alternative base.

Q4: What is the importance of removing water from the reaction?

A4: The synthesis of the pyridone ring involves a condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, removing water from the reaction mixture shifts the equilibrium towards the formation of the product, thereby increasing the yield. A Dean-Stark apparatus is an effective tool for this purpose.[1]

Q5: How can I confirm the identity and purity of the synthesized product?

A5: The identity and purity of this compound can be confirmed using various analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify functional groups. The melting point of the compound can also be a good indicator of its purity.[1]

Data Presentation

Table 1: Summary of Reaction Conditions and Yield

ParameterValueReference
Starting Material 1m-Nitrobenzaldehyde (10 g, 0.066 mol)[1]
Starting Material 2Ethyl chloroacetate (11 g, 0.067 mol)[1]
SolventBenzene (60 ml)[1]
CatalystPiperidine (1 ml)[1]
Additional ReagentGlacial acetic acid (1 ml)[1]
Reaction TemperatureWater bath heating (reflux)[1]
Reaction Time3 hours (reflux)[1]
ProductMethyl 2-hydroxypyridine-4-carboxylate[1]
Yield82%[1]
Melting Point92-96 °C[1]

Experimental Protocols

Synthesis of Methyl 2-hydroxypyridine-4-carboxylate (as a related example) [1]

  • Reagent Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 10 g (0.066 mol) of m-nitrobenzaldehyde and 11 g (0.067 mol) of ethyl chloroacetate in 60 ml of benzene.

  • Catalyst Addition: Add 1 ml of piperidine and 1 ml of glacial acetic acid to the reaction mixture.

  • Reaction: Heat the mixture in a water bath to reflux. Continuously remove the water generated during the reaction using the Dean-Stark water separator.

  • Reaction Monitoring: Allow the reaction to reflux for 3 hours.

  • Workup: After 3 hours, evaporate the benzene under reduced pressure.

  • Crystallization: Add 20 ml of ether to the residue and cool the mixture to induce crystallization.

  • Isolation: Collect the crystals by suction filtration and dry them to obtain methyl 2-hydroxypyridine-4-carboxylate.

  • Characterization: The yield is reported to be 16.2 g (82%), with a melting point of 92-96 °C.

Visualizations

TroubleshootingWorkflow start Start: Low/No Product Yield check_reagents Check Reagent Quality & Purity start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Atmosphere) check_reagents->check_conditions Reagents OK fail Consult Further Literature check_reagents->fail Reagents Impure check_water_removal Ensure Efficient Water Removal (e.g., Dean-Stark) check_conditions->check_water_removal Conditions Correct check_conditions->fail Conditions Incorrect optimize_catalyst Optimize Catalyst (Type and Amount) check_water_removal->optimize_catalyst Water Removal OK check_water_removal->fail Inefficient Water Removal monitor_reaction Monitor Reaction Progress (TLC) optimize_catalyst->monitor_reaction Catalyst Optimized optimize_catalyst->fail Optimization Fails improve_workup Optimize Workup & Purification monitor_reaction->improve_workup Reaction Complete monitor_reaction->fail Incomplete Reaction success Successful Synthesis improve_workup->success Pure Product Obtained improve_workup->fail Purification Issues OptimizationDecisionTree start Start: Optimizing Reaction yield_low Is the yield below expectation? start->yield_low impurities Are there significant impurities? yield_low->impurities Yes end_success Optimized Conditions Achieved yield_low->end_success No increase_temp Increase Reaction Temperature impurities->increase_temp No purify_reagents Purify Starting Materials impurities->purify_reagents Yes prolong_time Prolong Reaction Time increase_temp->prolong_time change_catalyst Screen Different Catalysts end_fail Further Investigation Needed change_catalyst->end_fail prolong_time->change_catalyst optimize_purification Optimize Purification Method (e.g., Column Chromatography) purify_reagents->optimize_purification optimize_purification->end_fail

References

Technical Support Center: Synthesis of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to improve the yield and troubleshoot the synthesis of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable method for synthesizing this compound?

A1: A frequently cited method involves the reaction of m-nitrobenzaldehyde and ethyl chloroacetate in the presence of a base like piperidine, followed by cyclization. This method has a reported yield of up to 82%.[1]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields can stem from several factors. Key areas to investigate include the purity of starting materials, reaction temperature, efficiency of water removal, and potential side reactions. Incomplete reaction or formation of byproducts are common culprits.

Q3: What are the likely side products in the synthesis starting from m-nitrobenzaldehyde?

A3: Given the reaction conditions, potential side products can arise from self-condensation of the starting materials or incomplete cyclization. The Darzens condensation, which is a related reaction, can sometimes yield complex mixtures if not properly controlled.

Q4: Are there alternative synthetic routes if the primary method is unsuccessful?

A4: Yes, multicomponent reactions are a powerful alternative for the synthesis of 2-pyridone derivatives. These methods often offer high efficiency and can be performed in a single pot. For instance, reactions involving β-keto esters, aldehydes, and a nitrogen source can be adapted.

Q5: How can I effectively purify the final product?

A5: this compound is a polar compound. Purification can be challenging. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common first step. For highly impure samples, column chromatography on silica gel with a polar eluent system (e.g., dichloromethane/methanol) may be necessary. The use of additives like triethylamine in the eluent can help to reduce tailing of basic compounds on silica gel.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause Suggested Solution
Low or No Product Formation 1. Impure Starting Materials: Purity of m-nitrobenzaldehyde and ethyl chloroacetate is critical.- Ensure starting materials are of high purity. Recrystallize or distill if necessary.- Use freshly opened reagents.
2. Inactive Catalyst: Piperidine or other base catalysts can degrade over time.- Use a fresh bottle of the base catalyst.- Consider using an alternative base such as pyrrolidine or a non-nucleophilic base like DBU.
3. Incorrect Reaction Temperature: Temperature control is crucial for the reaction to proceed efficiently.- Monitor the internal reaction temperature carefully.- For the m-nitrobenzaldehyde route, a water bath is suggested to maintain a consistent temperature.
Low Yield 1. Inefficient Water Removal: The cyclization step often generates water, which can inhibit the reaction.- Use a Dean-Stark apparatus to effectively remove water azeotropically.[1]- Ensure the solvent forms an azeotrope with water (e.g., benzene or toluene).
2. Suboptimal Reaction Time: The reaction may not have gone to completion, or prolonged reaction times may lead to decomposition.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Quench the reaction once the starting materials are consumed.
3. Formation of Side Products: Competing side reactions can consume starting materials.- Control the rate of addition of reagents to minimize side reactions.- Adjust the stoichiometry of the reactants.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Impurities can inhibit crystallization.- Attempt to purify a small sample by column chromatography to obtain a seed crystal.- Try trituration with a non-polar solvent like diethyl ether or hexane to induce crystallization.
2. Residual Solvent: Trapped solvent can prevent solidification.- Ensure the product is thoroughly dried under high vacuum.- Co-evaporation with a solvent like toluene can help remove residual solvents.
Difficult Purification 1. Tailing on Silica Gel Chromatography: The basic nature of the pyridine ring can cause tailing on acidic silica gel.- Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent system.
2. Co-elution of Impurities: Side products with similar polarity can be difficult to separate.- Optimize the solvent system for column chromatography using different solvent mixtures.- Consider using a different stationary phase, such as alumina or a bonded-phase silica.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield (Illustrative)

Parameter Condition A Yield (%) Condition B Yield (%) Remarks
Temperature 80°C (Reflux in Benzene)~82[1]60°CLowerHigher temperatures generally favor the reaction, but may also increase byproduct formation.
Catalyst Piperidine~82[1]TriethylamineVariableThe choice of base can significantly impact the reaction rate and yield.
Solvent Benzene~82[1]TolueneSimilarA solvent that forms an efficient azeotrope with water is crucial for driving the reaction to completion.
Water Removal Dean-Stark~82[1]NoneSignificantly LowerActive removal of water is critical for obtaining high yields.

Experimental Protocols

Protocol 1: Synthesis from m-Nitrobenzaldehyde and Ethyl Chloroacetate

This protocol is adapted from a known synthetic method.[1]

Materials:

  • m-Nitrobenzaldehyde (10 g, 0.066 mol)

  • Ethyl chloroacetate (11 g, 0.067 mol)

  • Benzene (60 ml)

  • Piperidine (1 ml)

  • Glacial Acetic Acid (1 ml)

  • Diethyl ether (20 ml)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve m-nitrobenzaldehyde and ethyl chloroacetate in benzene.

  • Add piperidine and glacial acetic acid to the solution.

  • Heat the mixture in a water bath and reflux for 3 hours, continuously removing the water generated during the reaction.

  • After cooling to room temperature, evaporate the benzene under reduced pressure.

  • To the residue, add diethyl ether and cool the mixture in an ice bath or freezer to induce crystallization.

  • Collect the crystals by suction filtration, wash with a small amount of cold diethyl ether, and dry to obtain this compound.

Protocol 2: Alternative Multicomponent Synthesis (General Guideline)

This protocol provides a general framework for a multicomponent approach to synthesizing 2-pyridone derivatives. Optimization for the specific target molecule is required.

Materials:

  • An appropriate aldehyde (1 equivalent)

  • An active methylene compound (e.g., a β-ketoester, 1 equivalent)

  • A nitrile-containing compound (e.g., cyanoacetamide, 1 equivalent)

  • Base catalyst (e.g., piperidine, 0.1 equivalents)

  • Ethanol

Procedure:

  • To a solution of the aldehyde and the active methylene compound in ethanol, add the nitrile-containing compound and the base catalyst.

  • Stir the reaction mixture at reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (m-Nitrobenzaldehyde, Ethyl Chloroacetate, Benzene, Piperidine, Acetic Acid) reaction 2. Reaction Setup (Round-bottom flask with Dean-Stark) reagents->reaction reflux 3. Reflux & Water Removal (3 hours with water bath heating) reaction->reflux evaporation 4. Solvent Evaporation (Rotary Evaporator) reflux->evaporation crystallization 5. Crystallization (Add Diethyl Ether, Cool) evaporation->crystallization filtration 6. Product Isolation (Suction Filtration & Washing) crystallization->filtration drying 7. Drying (High Vacuum) filtration->drying analysis 8. Purity Analysis (TLC, NMR, etc.) drying->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Verify Reaction Conditions (Temperature, Time) conditions_ok Conditions Correct? check_conditions->conditions_ok check_water_removal Ensure Efficient Water Removal water_removal_ok Water Removal Efficient? check_water_removal->water_removal_ok purity_ok->check_conditions Yes purify_reagents Purify/Replace Reagents purity_ok->purify_reagents No conditions_ok->check_water_removal Yes adjust_conditions Optimize Temperature/Time conditions_ok->adjust_conditions No improve_water_removal Improve Dean-Stark Setup water_removal_ok->improve_water_removal No re_run Re-run Experiment water_removal_ok->re_run Yes purify_reagents->re_run adjust_conditions->re_run improve_water_removal->re_run

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Hantzsch Pyridine Synthesis of 2-Pyridones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-pyridones via Hantzsch-type reactions, with a focus on the Guareschi-Thorpe condensation.

Troubleshooting Guides

Challenges in the synthesis of 2-pyridones often include low yields, formation of side products, and purification difficulties. This section provides a systematic approach to troubleshoot common issues.

Low Product Yield

Low yields are a common frustration in organic synthesis. The following table outlines potential causes and solutions for improving the yield of 2-pyridones.

Potential Cause Troubleshooting Strategy
Suboptimal Reaction Conditions Many traditional pyridone syntheses require high temperatures for the cyclodehydration step. Inadequate heating or incorrect reaction times can lead to incomplete conversion. Systematically vary the temperature and reaction time to find the optimal conditions for your specific substrates.
Catalyst Inefficiency or Deactivation In catalytic reactions, the catalyst may not be active enough or could be deactivating over the course of the reaction. Ensure the catalyst is fresh and used in the correct loading. Consider screening alternative catalysts.
Moisture in Reagents or Solvents The presence of water can interfere with the condensation steps. Use anhydrous solvents and ensure all reagents are dry before use.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before workup.
Product Loss During Workup and Purification 2-Pyridones can be polar and may have some water solubility, leading to loss during aqueous workup. Minimize aqueous washes or use a continuous extraction method. For purification, consider alternative techniques to column chromatography if significant product loss is observed.
Side Product Formation

The appearance of multiple spots on a TLC plate indicates the presence of impurities. Understanding the potential side reactions is key to minimizing their formation.

Observed Side Product Potential Cause Mitigation Strategy
Linear Intermediates Incomplete cyclization.Increase reaction time or temperature. Consider a stronger catalyst to promote cyclization.
Self-condensation Products Self-reaction of starting materials (e.g., cyanoacetamide or the 1,3-dicarbonyl compound).Ensure precise stoichiometry of reactants. Slow addition of one of the reactants can minimize its self-condensation.
Alcohol from Ester Starting Material A common byproduct in the Guareschi-Thorpe condensation.[1]This is often unavoidable but can be removed during purification.
Mixture of Tautomers Tautomerism between the 2-pyridone and 2-hydroxypyridine forms can lead to different reaction pathways.The equilibrium is solvent-dependent. Experiment with different solvents to favor the desired tautomer for the reaction.
Purification Challenges

Purifying 2-pyridones can be challenging due to their polarity.

Issue Troubleshooting Tip
Streaking on Silica Gel Column Pyridine-containing compounds can interact strongly with acidic silica gel. Add a small amount of a basic modifier, such as triethylamine or pyridine, to the eluent to reduce tailing. Alternatively, use a different stationary phase like alumina.
Poor Solubility The product may not be soluble in common chromatography solvents. Screen a wider range of solvents or solvent mixtures. If the product is crystalline, recrystallization is often a more effective purification method.
Product Loss on the Column Significant amounts of the product can be lost on the column. If streaking is an issue, addressing it can also reduce product loss. Consider a less adsorptive stationary phase or flash chromatography with a steeper solvent gradient.

Frequently Asked Questions (FAQs)

Q1: What is the Guareschi-Thorpe reaction and how does it relate to the Hantzsch synthesis for preparing 2-pyridones?

The Guareschi-Thorpe reaction is a modification of the Hantzsch pyridine synthesis specifically designed for the preparation of 2-pyridones.[2][3] It typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound (like a β-ketoester or a 1,3-diketone) in the presence of a base. This method is a direct route to the 2-pyridone ring system.

Q2: My Guareschi-Thorpe reaction is not working well. What are the key parameters to optimize?

The key parameters to optimize for the Guareschi-Thorpe reaction are:

  • Nitrogen Source: While ammonia can be used, cyanoacetamide is a common starting material that incorporates the nitrogen atom and a cyano group, which is often seen in the final product.

  • Base: The choice of base is crucial. Piperidine is a classic catalyst for the Knoevenagel condensation step, which is the initial phase of this reaction.

  • Solvent: The reaction is often carried out in protic solvents like ethanol or in some cases, under solvent-free conditions.

  • Temperature: The reaction may require heating to proceed at a reasonable rate. Optimization of the temperature is necessary to balance reaction speed with the potential for side product formation.

Q3: I am seeing a significant amount of a Michael adduct as a byproduct. How can I favor the desired cyclization?

The formation of a Michael adduct that fails to cyclize can be a problem. To favor the desired intramolecular cyclization:

  • Increase the reaction temperature: This can provide the necessary activation energy for the cyclization step.

  • Use a stronger base: A stronger base can facilitate the deprotonation required for the cyclization to occur.

  • Change the solvent: A more polar solvent might better solvate the transition state of the cyclization, thus favoring the reaction.

Q4: Can I use a one-pot procedure for the Guareschi-Thorpe synthesis?

Yes, the Guareschi-Thorpe reaction is well-suited for a one-pot procedure where the cyanoacetamide, 1,3-dicarbonyl compound, and a base are mixed and heated. This is one of its advantages, as it simplifies the experimental setup and workup.

Q5: What are some modern and more environmentally friendly approaches to 2-pyridone synthesis?

Recent research has focused on developing greener synthetic methods. For Hantzsch-type reactions, this includes:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.

  • Use of ionic liquids as catalysts and solvents: These can offer a more environmentally friendly alternative to traditional organic solvents.

  • Solvent-free reactions: Conducting the reaction in the absence of a solvent, often with a solid catalyst, can reduce waste.

Quantitative Data

Optimizing reaction conditions is crucial for maximizing the yield of 2-pyridones. The following table summarizes the effect of different catalysts and solvents on the yield of a model Guareschi-Thorpe reaction.

Table 1: Effect of Catalyst and Solvent on the Yield of a Model 2-Pyridone Synthesis

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
PiperidineEthanolReflux675(Hypothetical Data for Illustration)
L-prolineEthanol601285(Hypothetical Data for Illustration)
No CatalystSolvent-free100460(Hypothetical Data for Illustration)
Montmorillonite K-10Solvent-free120292(Hypothetical Data for Illustration)

Note: The data in this table is illustrative and should be adapted based on specific experimental findings.

Experimental Protocols

General Protocol for the Guareschi-Thorpe Synthesis of a Substituted 2-Pyridone

This protocol provides a general procedure for the synthesis of a 2-pyridone from a 1,3-dicarbonyl compound and cyanoacetamide.

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (10 mmol)

  • Cyanoacetamide (10 mmol)

  • Piperidine (1 mmol)

  • Ethanol (20 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (10 mmol), cyanoacetamide (10 mmol), and ethanol (20 mL).

  • Add piperidine (1 mmol) to the mixture.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the starting materials have been consumed (typically after 4-8 hours), cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Guareschi-Thorpe Reaction Mechanism

The following diagram illustrates the key steps in the Guareschi-Thorpe synthesis of a 2-pyridone.

Guareschi_Thorpe_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Cyclization cluster_2 Dehydration & Tautomerization 1_3_Dicarbonyl 1,3-Dicarbonyl Knoevenagel_Adduct Knoevenagel Adduct 1_3_Dicarbonyl->Knoevenagel_Adduct Base (e.g., Piperidine) Cyanoacetamide Cyanoacetamide Cyanoacetamide->Knoevenagel_Adduct Cyclized_Intermediate Cyclized Intermediate Knoevenagel_Adduct->Cyclized_Intermediate Intramolecular Michael Addition Enamine Enamine of Cyanoacetamide 2_Pyridone 2-Pyridone Product Cyclized_Intermediate->2_Pyridone Dehydration & Tautomerization

Caption: Key stages of the Guareschi-Thorpe reaction for 2-pyridone synthesis.

Troubleshooting Workflow for Low Yield in 2-Pyridone Synthesis

This flowchart provides a systematic approach to diagnosing and resolving issues of low product yield.

Troubleshooting_Workflow Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC/LC-MS) Start->Check_Reaction Incomplete Reaction Incomplete Check_Reaction->Incomplete Complete Reaction Complete Check_Reaction->Complete [Complete] Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Increase Time - Change Catalyst Incomplete->Optimize_Conditions [Yes] Check_Purity Check Reagent Purity & Dryness Complete->Check_Purity Optimize_Conditions->Start Impure Reagents Impure/Wet Check_Purity->Impure Pure Reagents Pure & Dry Check_Purity->Pure [Pure] Purify_Reagents Purify/Dry Reagents & Solvents Impure->Purify_Reagents [Yes] Investigate_Workup Investigate Workup & Purification Pure->Investigate_Workup Purify_Reagents->Start Product_Loss Significant Product Loss? Investigate_Workup->Product_Loss Optimize_Purification Optimize Purification: - Different Technique - Modify Eluent Product_Loss->Optimize_Purification [Yes] Success Improved Yield Product_Loss->Success [No] No_Loss Minimal Loss Optimize_Purification->Success

References

"Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate" stability issues and degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored under an inert atmosphere at room temperature.[1] This minimizes the risk of degradation from atmospheric moisture and oxygen.

Q2: What is the general stability of the 2-pyridone scaffold present in this molecule?

A2: The 2-pyridone ring is considered a privileged scaffold in drug discovery, often associated with good metabolic stability and desirable physicochemical properties.[2] Pyridine-based compounds are generally characterized by high stability.[3]

Q3: Does this compound exhibit tautomerism?

A3: Yes, the 2-pyridone core of the molecule exists in a tautomeric equilibrium between the 2-pyridone (lactam) form and the 2-hydroxypyridine (lactim) form. The lactam form is typically the predominant tautomer in both solid and solution phases.[2][4]

Caption: Tautomeric equilibrium of the 2-pyridone core.

Q4: What are the known physical properties of this compound?

A4: The known physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₇NO₃[5]
Molecular Weight153.14 g/mol [5]
Melting Point211-214 °C[1][5]
Boiling Point342.4 °C at 760 mmHg[1]
Density1.263 g/cm³[1]

Troubleshooting Guide

Issue 1: Unexpected degradation of the compound in solution.

  • Potential Cause: The ester functional group may be susceptible to hydrolysis, especially under acidic or basic conditions. The 2-pyridone ring itself is generally stable, but extreme pH can affect its integrity.

  • Troubleshooting Steps:

    • pH Control: Ensure that the solvent system is buffered to a neutral pH (around 7.0) if compatible with your experimental setup.

    • Solvent Selection: Use aprotic solvents if your experiment allows, to minimize the risk of hydrolysis. If aqueous solutions are necessary, prepare them fresh and use them promptly.

    • Temperature Control: Store solutions at low temperatures (2-8 °C) and protect them from light to minimize thermal and photo-degradation.

Issue 2: Appearance of unknown peaks during analytical chromatography (e.g., HPLC).

  • Potential Cause: These peaks may correspond to degradation products. A likely degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Troubleshooting Workflow:

troubleshooting_workflow start Unknown peak observed in HPLC check_blank Analyze solvent blank start->check_blank is_impurity Is the peak present in the blank? check_blank->is_impurity solvent_impurity Peak is a solvent impurity. Use higher purity solvent. is_impurity->solvent_impurity Yes potential_degradation Peak is likely a degradation product. is_impurity->potential_degradation No lcms_analysis Perform LC-MS analysis to determine the mass of the unknown peak. potential_degradation->lcms_analysis mass_match Does the mass correspond to the carboxylic acid derivative? lcms_analysis->mass_match hydrolysis_confirmed Degradation is likely due to ester hydrolysis. Optimize pH, temperature, and solvent. mass_match->hydrolysis_confirmed Yes further_investigation Further structural elucidation needed (e.g., NMR). mass_match->further_investigation No

Caption: Workflow for identifying unknown analytical peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and the intrinsic stability of this compound.

  • Objective: To assess the stability of the compound under various stress conditions.

  • Methodology:

    • Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

    • Aliquot the stock solution into separate vials for each stress condition.

    • Acidic Hydrolysis: Add 0.1 N HCl and incubate at 60 °C for 24 hours.

    • Basic Hydrolysis: Add 0.1 N NaOH and incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solid sample and a solution sample at 80 °C for 48 hours.

    • Photodegradation: Expose a solid sample and a solution sample to a photostability chamber (ICH Q1B guidelines) for a defined period.

    • After incubation, neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile) with UV detection.

    • Compare the chromatograms of the stressed samples to that of a control sample stored under optimal conditions.

Protocol 2: HPLC Method for Stability Assessment

  • Objective: To quantify the purity of this compound and detect any degradation products.

  • Methodology:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with 95% A, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm and 293 nm[4]

    • Column Temperature: 30 °C

    • Sample Preparation: Dissolve the compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

This technical support guide provides a starting point for addressing stability issues with this compound. For further assistance, please consult the relevant scientific literature on 2-pyridone chemistry.

References

"Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate" reaction mechanism and kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis and troubleshooting of experiments involving Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and an analysis of the reaction mechanism and kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction type for the synthesis of this compound?

A1: The synthesis of this compound and related 2-pyridone structures typically falls under the category of multicomponent reactions. A common approach is a Hantzsch-like pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source.[1]

Q2: My reaction yield is significantly lower than expected. What are the common causes?

A2: Low yields in 2-pyridone synthesis can stem from several factors. Key areas to investigate include the purity of your starting materials, suboptimal reaction conditions (temperature, reaction time), and the efficiency of the work-up and purification procedures. In Hantzsch-type syntheses, harsh reaction conditions and long reaction times are known to contribute to lower yields.[2][3]

Q3: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely culprits?

A3: Side product formation is a common issue in multicomponent reactions like the Hantzsch synthesis.[3] Potential side reactions include the self-condensation of the β-ketoester and the formation of a Michael adduct between the enamine and the Knoevenagel condensation product before the final cyclization.[3] Careful control of reaction conditions, particularly temperature and the order of reagent addition, can help minimize these unwanted products.[3]

Q4: How can I effectively purify this compound?

A4: As a polar heterocyclic compound, this compound can be challenging to purify using standard silica gel chromatography due to potential streaking or strong retention. If you encounter these issues, consider using a modified eluent containing a small amount of a polar solvent like methanol or a basic modifier such as triethylamine to improve peak shape and recovery. Alternative stationary phases like alumina or reversed-phase chromatography can also be effective for purifying polar compounds.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Impure Reactants Ensure all starting materials (aldehyde, β-ketoester, ammonia source) are of high purity. Impurities can inhibit the reaction or lead to side products.
Incorrect Stoichiometry Verify the molar ratios of your reactants. In a typical Hantzsch synthesis, a 1:2:1 molar ratio of aldehyde to β-ketoester to nitrogen source is used.[1]
Suboptimal Temperature The reaction temperature is critical. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of reactants or products. Experiment with a range of temperatures to find the optimum.
Inefficient Catalyst If using a catalyst, ensure it is active and used in the correct loading. Consider screening different catalysts if yields remain low.
Moisture Contamination Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with the condensation steps.
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Steps
Side Reactions As mentioned in the FAQs, self-condensation and Michael addition are common side reactions. To minimize these, try adding the aldehyde slowly to the reaction mixture to maintain a low concentration.
Incorrect Order of Reagent Addition In some cases, the order of addition can influence the reaction pathway. Consider pre-forming the enamine from the β-ketoester and ammonia source before adding the aldehyde.
Reaction Time Monitor the reaction progress by TLC. Stopping the reaction too early may result in a mixture of starting materials and intermediates. Allowing the reaction to proceed for too long can lead to the formation of degradation products.
Issue 3: Difficult Purification
Potential Cause Troubleshooting Steps
Product Streaking on Silica Gel Add a small percentage (0.5-1%) of triethylamine or ammonia to your eluent to neutralize the acidic sites on the silica gel.
Poor Solubility If the crude product has poor solubility in the column eluent, consider adsorbing it onto a small amount of silica gel ("dry loading") before loading it onto the column.
Co-eluting Impurities If impurities have similar polarity to the product, consider using a different stationary phase (e.g., alumina, C18 reversed-phase) or a different solvent system to achieve better separation.

Reaction Mechanism and Kinetics

The synthesis of this compound can be proposed to proceed through a Hantzsch-like mechanism. This multicomponent reaction involves a series of condensation and cyclization steps.

Proposed Reaction Mechanism:

  • Knoevenagel Condensation: The aldehyde reacts with a β-ketoester in the presence of a basic catalyst (e.g., ammonia or an amine) to form an α,β-unsaturated carbonyl compound.

  • Enamine Formation: A second molecule of the β-ketoester reacts with the ammonia source to form an enamine intermediate.

  • Michael Addition: The enamine acts as a nucleophile and attacks the α,β-unsaturated carbonyl compound in a Michael addition reaction.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to form the dihydropyridine ring.

Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Enamine Formation cluster_2 Step 3 & 4: Michael Addition & Cyclization Aldehyde Aldehyde Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldehyde->Unsaturated_Carbonyl + β-Ketoester Beta-Ketoester_1 β-Ketoester Michael_Adduct Michael Adduct Unsaturated_Carbonyl->Michael_Adduct + Enamine Beta-Ketoester_2 β-Ketoester Enamine Enamine Beta-Ketoester_2->Enamine + Ammonia Ammonia Ammonia Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product Methyl 1,2-dihydro-2- oxopyridine-4-carboxylate Cyclized_Intermediate->Final_Product - H2O

Proposed reaction mechanism for the synthesis.

Kinetics:

The table below presents kinetic data for the reaction of a Hantzsch ester (HEH₂) with a stable radical (DPPH•) in acetonitrile at 298 K, which can serve as a reference for the reactivity of the dihydropyridine core.[4]

ReactionSecond-Order Rate Constant (k, M⁻¹s⁻¹)
HEH₂ + DPPH•1.2 x 10²

This data is for a related dihydropyridine system and should be used as a qualitative guide.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of related 2-pyridone derivatives.

Materials:

  • Aldehyde (e.g., glyoxylic acid methyl ester)

  • Methyl acetoacetate (2 equivalents)

  • Ammonium acetate (1 equivalent)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde (1 equivalent) and methyl acetoacetate (2 equivalents) in ethanol.

  • Add ammonium acetate (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate and adding 0.5% triethylamine to the eluent to prevent streaking.

  • Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid.

Experimental_Workflow Start Start Reagents Combine Aldehyde, Methyl Acetoacetate, & Ammonium Acetate in Ethanol Start->Reagents Reflux Heat to Reflux Reagents->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Cool and Concentrate Monitor->Workup Reaction Complete Purification Column Chromatography (Silica Gel, Hexane/EtOAc + 0.5% TEA) Workup->Purification Product Isolate Pure Product Purification->Product

General experimental workflow for the synthesis.

References

Technical Support Center: Purification of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of "Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate."

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My final product has a low yield after purification. What are the potential causes and how can I improve it?

Answer:

Low yields during the purification of this compound can stem from several factors throughout the synthesis and purification process.

  • Incomplete Reaction: The initial synthesis may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed before proceeding with the work-up and purification.

  • Product Loss During Work-up: Due to the polar nature of the pyridone ring, the product may have partial solubility in the aqueous phase during extraction. To minimize this loss, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent. Salting out the aqueous layer by adding a saturated solution of sodium chloride can also decrease the polarity of the aqueous phase and improve extraction efficiency.

  • Suboptimal Recrystallization Conditions: Using an excessive amount of solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor. It is essential to use the minimum amount of hot solvent required to fully dissolve the crude product. Additionally, cooling the solution too rapidly can lead to the formation of fine crystals that are difficult to filter and may trap impurities. Gradual cooling is recommended to obtain larger, purer crystals.

  • Hydrolysis of the Ester: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which may be present during work-up or certain purification techniques. This would lead to the formation of the corresponding carboxylic acid, reducing the yield of the desired ester. It is advisable to maintain a neutral pH during the purification process wherever possible.

  • Adsorption onto Silica Gel: If using column chromatography, the polar nature of the pyridone can lead to strong adsorption onto the silica gel, resulting in product loss on the column.

Question 2: I am observing multiple spots on my TLC plate after synthesis. What are the likely impurities and how can I remove them?

Answer:

The presence of multiple spots on a TLC plate indicates a mixture of compounds. For the synthesis of this compound, potential impurities could include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be various precursors.

  • Hydrolyzed Product: The corresponding carboxylic acid (1,2-dihydro-2-oxopyridine-4-carboxylic acid) is a common impurity if any moisture is present during the reaction or work-up, especially if acidic or basic conditions are employed.

  • Side-Products: Depending on the specific synthetic pathway, various side-products can form. For instance, in related pyridone syntheses, byproducts from chlorination or other functional group transformations might be present.

To remove these impurities, several purification strategies can be employed:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. Suitable solvents for pyridone derivatives include ethanol, isopropanol, and methanol/water mixtures.

  • Column Chromatography: For separating mixtures with significant amounts of impurities with different polarities, silica gel column chromatography can be effective. Due to the polar nature of the target compound, streaking on the column can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.

  • Acid-Base Extraction: If the main impurity is the hydrolyzed carboxylic acid, an acid-base extraction can be performed. By dissolving the crude mixture in an organic solvent and washing with a mild aqueous base (e.g., sodium bicarbonate solution), the acidic impurity will be extracted into the aqueous layer, leaving the desired ester in the organic phase.

Question 3: My compound streaks badly on the silica gel column during chromatography. How can I improve the separation?

Answer:

Streaking of polar, basic, or acidic compounds on silica gel is a common problem. For pyridone derivatives, this is often due to strong interactions between the polar functional groups and the acidic silica surface. Here are several approaches to improve peak shape and separation:

  • Addition of a Basic Modifier: Adding a small percentage of a volatile base like triethylamine (TEA) or diethylamine (DEA) (typically 0.1-1%) to the mobile phase can neutralize the acidic sites on the silica gel, reducing tailing and improving the peak shape of basic or polar compounds.

  • Use of an Alternative Stationary Phase:

    • Alumina: Alumina (basic or neutral) can be a better choice for the purification of basic compounds as it is less acidic than silica gel.

    • Reversed-Phase Chromatography (C18): If the compound has sufficient hydrophobicity, reversed-phase chromatography can be an excellent alternative. The separation is based on hydrophobicity, and issues with polar interactions with the stationary phase are minimized.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the purification of very polar compounds that show little retention on reversed-phase columns. It uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of water.

  • Sample Loading Technique: Ensure the sample is dissolved in a minimal amount of solvent and loaded onto the column in a concentrated band. Overloading the column can also lead to poor separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A1: Based on protocols for similar pyridone derivatives, good starting solvents for recrystallization would be alcohols such as ethanol or isopropanol . A mixed solvent system, such as methanol/water , can also be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q2: Can I use water to quench my reaction? Will it hydrolyze my product?

A2: While water is commonly used in reaction work-ups, there is a risk of hydrolyzing the methyl ester of your product, especially if the solution is acidic or basic. If possible, use a neutral aqueous solution (like brine) for washing and work quickly. If the reaction conditions are strongly acidic or basic, neutralize the reaction mixture before adding water.

Q3: My purified product is an oil instead of a solid. What should I do?

A3: If your product oils out during recrystallization, it could be due to several reasons, including the presence of impurities that lower the melting point or choosing a solvent in which the compound is too soluble even at low temperatures. You can try the following:

  • Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.

  • Add a seed crystal of the pure compound if available.

  • Switch to a different solvent system. A solvent pair, where the compound is soluble in one solvent and insoluble in the other, can be effective. Dissolve the oil in a minimum amount of the "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy, then allow it to cool slowly.

  • Purify by column chromatography to remove the impurities that may be preventing crystallization.

Q4: How can I monitor the progress of my purification?

A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of your desired compound from impurities. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the purity of your final product.

Data Presentation

ParameterValue/RangeSource/Comment
Typical Yield (Crude) Not explicitly found for the target compound.For a similar synthesis of methyl 2-hydroxypyridine-4-carboxylate, a crude yield of 82% was reported after initial crystallization.[1]
Yield (After Recrystallization) Not explicitly found for the target compound.For a related pyridone-carboxylic acid, a 51% overall yield was obtained after recrystallization from isopropanol.
Purity (After Recrystallization) >98%Purity of >98% is often achievable with careful recrystallization.
Recrystallization Solvents Ethanol, Isopropanol, Methanol/WaterBased on protocols for structurally similar pyridone derivatives.
Column Chromatography Eluent Dichloromethane/Methanol with 0.1-1% TriethylamineA common starting point for polar compounds on silica gel to prevent streaking.
Melting Point Not explicitly found for the target compound.For the related methyl 2-hydroxypyridine-4-carboxylate, the melting point is 92-96 °C.[1]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a general guideline for the recrystallization of this compound based on methods for similar compounds.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate beaker, heat ethanol to its boiling point. Add the hot ethanol portion-wise to the crude product while stirring and heating until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization of the product.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove the solvent completely.

Protocol 2: Silica Gel Column Chromatography with a Basic Modifier

This protocol is a general procedure for the purification of polar compounds that tend to streak on silica gel.

  • Eluent Preparation: Prepare a mobile phase, for example, a mixture of dichloromethane and methanol. To this, add a small amount of triethylamine (e.g., 0.5% v/v).

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (like hexane) and pack the column. Equilibrate the column with the prepared eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the prepared mobile phase. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Workflow Crude_Product Crude this compound TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Minor Impurities Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Major Impurities Pure_Product Pure Product Recrystallization->Pure_Product Purity OK Impure Product still impure Recrystallization->Impure Column_Chromatography->Pure_Product Purity OK Column_Chromatography->Impure Impure->Recrystallization Re-purify Impure->Pure_Product Purity OK Troubleshooting_Streaking Start Streaking observed on Silica Gel TLC/Column Option1 Add Basic Modifier to Eluent (e.g., 0.5% Triethylamine) Start->Option1 Option2 Switch to Alternative Stationary Phase Start->Option2 Option3 Check Sample Loading Start->Option3 Result1 Improved Peak Shape Option1->Result1 Sub_Option2a Alumina (Basic/Neutral) Option2->Sub_Option2a Sub_Option2b Reversed-Phase (C18) Option2->Sub_Option2b Sub_Option2c HILIC Option2->Sub_Option2c Result3 Concentrated Sample Band Option3->Result3 Result2 Good Separation Sub_Option2a->Result2 Sub_Option2b->Result2 Sub_Option2c->Result2

References

Technical Support Center: Synthesis of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Alternative Synthetic Routes: Overview

Several synthetic strategies can be employed to synthesize this compound. The choice of route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This guide details three primary alternative routes to the target molecule.

Route 1: From m-Nitrobenzaldehyde and Ethyl Chloroacetate

This classical approach involves the condensation of an aromatic aldehyde with an active methylene compound, followed by cyclization to form the pyridone ring.

Experimental Protocol

A detailed experimental protocol for this route is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve m-nitrobenzaldehyde (10 g, 0.066 mol) and ethyl chloroacetate (11 g, 0.067 mol) in 60 ml of benzene.

  • Addition of Catalysts: To the solution, add piperidine (1 ml) and glacial acetic acid (1 ml).

  • Reaction: Heat the mixture in a water bath to reflux. Continuously remove the water generated during the reaction using the Dean-Stark trap.

  • Work-up: After refluxing for 3 hours, evaporate the benzene under reduced pressure. To the residue, add 20 ml of ether and cool the mixture to induce crystallization.

  • Isolation: Collect the crystals by suction filtration and dry to yield this compound.

Quantitative Data
ParameterValueReference
Yield 82%[1]
Melting Point 92-96°C[1]
Troubleshooting Guide

Q1: The reaction yield is significantly lower than expected.

A1:

  • Incomplete water removal: Ensure the Dean-Stark apparatus is functioning correctly to drive the equilibrium towards product formation. Azeotropic removal of water is critical.

  • Purity of reagents: Impurities in the starting materials, particularly the m-nitrobenzaldehyde, can lead to side reactions. Ensure the purity of all reagents before starting the reaction.

  • Reaction time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: The product is oily and does not crystallize.

A2:

  • Residual solvent: Ensure all the benzene has been removed during the evaporation step. Traces of solvent can inhibit crystallization.

  • Impurities: The presence of unreacted starting materials or byproducts can act as an impurity, preventing crystallization. Try to purify the crude product using column chromatography (silica gel, with an appropriate eluent system like ethyl acetate/hexane) before attempting crystallization again.

  • Seeding: If you have a small amount of pure crystalline product from a previous batch, adding a seed crystal to the cooled ether solution can induce crystallization.

Logical Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product m-Nitrobenzaldehyde m-Nitrobenzaldehyde Condensation & Cyclization Condensation & Cyclization m-Nitrobenzaldehyde->Condensation & Cyclization Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Condensation & Cyclization Solvent Evaporation Solvent Evaporation Condensation & Cyclization->Solvent Evaporation Crystallization Crystallization Solvent Evaporation->Crystallization Filtration & Drying Filtration & Drying Crystallization->Filtration & Drying This compound This compound Filtration & Drying->this compound

Caption: Workflow for Route 1.

Route 2: Guareschi-Thorpe Type Synthesis from a β-Ketoester and Cyanoacetamide

The Guareschi-Thorpe reaction is a classic method for synthesizing substituted 2-pyridones. This route involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base. For the synthesis of the target molecule, dimethyl 3-oxopentanedioate (dimethyl acetonedicarboxylate) would be a suitable β-ketoester.

Conceptual Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve dimethyl 3-oxopentanedioate and cyanoacetamide in a suitable solvent such as ethanol.

  • Addition of Base: Add a catalytic amount of a base, such as piperidine or sodium ethoxide, to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry. The crude product may require further purification by recrystallization or column chromatography.

Troubleshooting Guide

Q1: The reaction is slow or does not go to completion.

A1:

  • Base strength: The choice and amount of base are crucial. If the reaction is slow, a stronger base like sodium ethoxide might be necessary. However, be cautious as stronger bases can promote side reactions.

  • Temperature: Ensure the reaction is maintained at a sufficient reflux temperature.

  • Solvent: The choice of solvent can influence the reaction rate. While ethanol is common, other high-boiling point solvents could be explored.

Q2: A complex mixture of products is observed on the TLC plate.

A2:

  • Side reactions: Self-condensation of the starting materials can occur, especially with stronger bases.[2] Consider adding the reagents in a specific order or using milder reaction conditions.

  • Incorrect stoichiometry: Ensure the molar ratios of the reactants are accurate to minimize the formation of byproducts.

Q3: The product is difficult to purify.

A3:

  • Recrystallization: Experiment with different solvent systems for recrystallization to obtain a pure product. Common solvents for pyridones include ethanol, methanol, or mixtures with water.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. To prevent streaking, which is common with basic pyridine compounds, a small amount of a base like triethylamine can be added to the eluent.[2]

Reaction Mechanism Diagram

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Dimethyl 3-oxopentanedioate Dimethyl 3-oxopentanedioate Knoevenagel Adduct Knoevenagel Adduct Dimethyl 3-oxopentanedioate->Knoevenagel Adduct Cyanoacetamide Cyanoacetamide Cyanoacetamide->Knoevenagel Adduct Cyclized Intermediate Cyclized Intermediate Knoevenagel Adduct->Cyclized Intermediate Intramolecular Cyclization This compound This compound Cyclized Intermediate->this compound Tautomerization & Hydrolysis

Caption: Guareschi-Thorpe Reaction Pathway.

Route 3: From an Enamine and an Acid Chloride

This modern approach involves the reaction of an enamine, derived from a β-ketoester, with an acid chloride. This method can offer good control over the substitution pattern of the resulting pyridone.

Conceptual Experimental Protocol
  • Enamine Formation: React dimethyl 3-oxopentanedioate with a secondary amine (e.g., pyrrolidine or morpholine) in a suitable solvent like toluene, with azeotropic removal of water, to form the corresponding enamine.

  • Acylation: In a separate flask, cool the enamine solution and add a suitable acid chloride (e.g., methoxycarbonyl chloride) dropwise at a low temperature.

  • Cyclization: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux to induce cyclization.

  • Work-up and Purification: After cooling, the reaction mixture is typically washed with water and brine. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Troubleshooting Guide

Q1: The enamine formation is incomplete.

A1:

  • Inefficient water removal: Ensure that water is effectively removed during the azeotropic distillation. A properly functioning Dean-Stark trap is essential.

  • Purity of the β-ketoester: The presence of acidic impurities can hinder enamine formation. Consider purifying the dimethyl 3-oxopentanedioate before use.

Q2: The acylation step results in a low yield of the desired product.

A2:

  • Temperature control: The acylation of enamines is often exothermic. Maintaining a low temperature during the addition of the acid chloride is crucial to prevent side reactions.

  • Reactivity of the acid chloride: Highly reactive acid chlorides can lead to multiple acylations or other side reactions. Ensure slow, dropwise addition.

Q3: The final cyclization does not proceed as expected.

A3:

  • Insufficient heating: The cyclization step may require prolonged heating at reflux. Monitor the reaction by TLC to determine the necessary reaction time.

  • Steric hindrance: Bulky substituents on the enamine or the acid chloride can hinder the cyclization. In such cases, alternative cyclization conditions, such as using a Lewis acid catalyst, might be necessary.

Experimental Workflow Diagram

G cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Acylation & Cyclization cluster_product Final Product Dimethyl 3-oxopentanedioate Dimethyl 3-oxopentanedioate Enamine Intermediate Enamine Intermediate Dimethyl 3-oxopentanedioate->Enamine Intermediate Secondary Amine Secondary Amine Secondary Amine->Enamine Intermediate Acylated Intermediate Acylated Intermediate Enamine Intermediate->Acylated Intermediate Acid Chloride Acid Chloride Acid Chloride->Acylated Intermediate Cyclization Cyclization Acylated Intermediate->Cyclization This compound This compound Cyclization->this compound

Caption: Workflow for Enamine Route.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is the most efficient?

A: The efficiency of each route can vary depending on the specific reaction conditions and the scale of the synthesis. Route 1 has a reported yield of 82%, which is quite high for a multi-step one-pot reaction.[1] However, modern variations of the Guareschi-Thorpe reaction (Route 2) can also be very high-yielding and may offer environmental benefits if conducted in aqueous media. The enamine route (Route 3) can provide excellent control over regioselectivity but may involve more steps.

Q: What are the main safety precautions to consider?

A:

  • Solvents: Benzene (used in Route 1) is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Toluene is a less toxic alternative.

  • Reagents: Acid chlorides (used in Route 3) are corrosive and react violently with water. They should be handled with care in a dry environment. Piperidine and other amines are often corrosive and have strong odors.

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Work in a well-ventilated area.

Q: How can I confirm the identity and purity of my final product?

A: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the ester and the pyridone).

  • Melting Point Analysis: To assess purity; a sharp melting point range close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.

This technical support guide provides a starting point for navigating the synthesis of this compound. For specific experimental details and further troubleshooting, consulting the primary literature is always recommended.

References

Technical Support Center: Microwave-Assisted Synthesis of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the microwave-assisted synthesis of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the microwave-assisted synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction. - Suboptimal microwave parameters. - Impure starting materials. - Catalyst inefficiency.- Increase reaction time and/or temperature in small increments. - Screen different solvents to find one with better microwave absorption properties. - Ensure the purity of m-nitrobenzaldehyde, ethyl chloroacetate, and piperidine. - Use freshly opened or purified piperidine and glacial acetic acid.
Formation of Byproducts - Overheating of the reaction mixture. - Side reactions due to prolonged reaction times. - Incorrect stoichiometry of reactants.- Reduce the microwave power and/or reaction temperature. - Monitor the reaction progress closely using TLC or LC-MS to avoid extended reaction times. - Double-check the molar ratios of all reactants and catalysts.
Charring or Decomposition of the Reaction Mixture - Excessive microwave power or temperature. - "Hot spots" within the reaction vessel due to uneven heating.- Lower the microwave power and ensure efficient stirring. - Use a dedicated single-mode microwave synthesizer for better temperature control. - Consider using a solvent with a higher boiling point to better dissipate heat.
Difficulty in Product Purification - Presence of unreacted starting materials. - Formation of polar byproducts. - Co-precipitation of impurities.- Optimize the reaction to drive it to completion. - Employ column chromatography with a suitable solvent system for purification. - Recrystallization from an appropriate solvent can help remove impurities.
Inconsistent Results Between Batches - Variations in microwave power output. - Inconsistent loading of reactants. - Differences in the purity of starting materials from different suppliers.- Calibrate the microwave reactor to ensure consistent power delivery. - Use precise measurements for all reactants and solvents. - Standardize the source and purity of all starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using microwave irradiation for the synthesis of this compound compared to conventional heating?

Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times, potentially higher yields, and improved purity of the final product.[1][2][3] The rapid and uniform heating provided by microwaves can enhance reaction rates and minimize the formation of byproducts.[4][5]

Q2: I am not getting the reported yield of 82% as seen in the conventional method. What should I check first?

For low yields, first, verify the purity of your starting materials, as impurities can significantly hinder the reaction. Next, optimize the microwave parameters, including temperature, reaction time, and power. The solvent choice is also critical; a solvent with a good dielectric constant for microwave absorption can improve heating efficiency.

Q3: Can I use a different base instead of piperidine?

While piperidine is a commonly used catalyst for this type of condensation reaction, other secondary amines or even tertiary amines could potentially be used. However, the choice of base can affect the reaction rate and yield, so optimization would be necessary.

Q4: My final product is a different color than expected. What could be the reason?

A color change could indicate the presence of impurities or byproducts. Overheating the reaction mixture can lead to decomposition and the formation of colored impurities. Ensure accurate temperature control and consider purification by column chromatography or recrystallization to obtain the pure, typically white to off-white, product.[6]

Q5: Is it possible to scale up this microwave-assisted synthesis?

Scaling up microwave-assisted reactions can be challenging due to issues with heat distribution and pressure management.[1] It is recommended to perform scale-up in a dedicated microwave reactor designed for larger volumes and to re-optimize the reaction conditions at the larger scale.

Experimental Protocols

Conventional Synthesis Protocol

A conventional method for the synthesis of this compound has been reported as follows:

  • Dissolve 10 g (0.066 mol) of m-nitrobenzaldehyde and 11 g (0.067 mol) of ethyl chloroacetate in 60 ml of benzene.[6][7]

  • Add 1 ml of piperidine and 1 ml of glacial acetic acid to the mixture.[6][7]

  • Heat the reaction mixture in a water bath and continuously remove the water generated using a Dean-Stark apparatus.[6][7]

  • After refluxing for 3 hours, evaporate the benzene.[6][7]

  • Add 20 ml of ether to the residue, induce crystallization by cooling, and collect the solid by suction filtration.[6][7]

  • Dry the product to obtain methyl 2-hydroxypyridine-4-carboxylate.[6][7]

Reported Quantitative Data (Conventional Method)

ParameterValue
Yield82%
Melting Point92-96 °C
Proposed Microwave-Assisted Synthesis Protocol

This proposed protocol is an adaptation of the conventional method for a microwave reactor. Optimization may be required.

  • In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine m-nitrobenzaldehyde (0.066 mol), ethyl chloroacetate (0.067 mol), piperidine (1 ml), and glacial acetic acid (1 ml).

  • Add a suitable microwave-transparent solvent with a relatively high boiling point (e.g., DMF, DMSO, or toluene).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for a shorter duration (e.g., 10-30 minutes) compared to the conventional method. The reaction progress should be monitored.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Hypothetical Quantitative Data (Microwave-Assisted Method)

ParameterAnticipated Value
Reaction Time10 - 30 minutes
Temperature120 - 150 °C
Yield> 85% (potential for improvement over conventional)
Purity> 98% (after purification)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Combine Reactants: - m-nitrobenzaldehyde - Ethyl chloroacetate - Piperidine - Acetic Acid - Solvent mw_irradiation Microwave Irradiation (e.g., 120-150 °C, 10-30 min) reactants->mw_irradiation Seal Vessel cooling Cooling to Room Temperature mw_irradiation->cooling evaporation Solvent Evaporation cooling->evaporation purification Purification (Chromatography/ Recrystallization) evaporation->purification product This compound purification->product

Caption: Experimental workflow for the microwave-assisted synthesis.

reaction_pathway m-nitrobenzaldehyde m-Nitrobenzaldehyde intermediate Intermediate m-nitrobenzaldehyde->intermediate + Ethyl Chloroacetate (Piperidine, Acetic Acid) ethyl_chloroacetate Ethyl Chloroacetate product This compound intermediate->product Cyclization (Microwave Heating)

Caption: Reaction pathway for the synthesis.

References

Validation & Comparative

Comparative Biological Activity of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of novel Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate derivatives. This report details their performance in anticancer, antibacterial, and antiviral assays, providing supporting experimental data and methodologies.

Derivatives of the this compound scaffold have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides a comparative analysis of their efficacy in key therapeutic areas, supported by in vitro experimental data. The information presented herein is intended to assist researchers in navigating the therapeutic potential of these compounds and to guide future drug development efforts.

Anticancer Activity

Multiple studies have demonstrated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. The primary method for assessing this activity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Derivative A HeLa (Cervical Cancer)MTT15.8 ± 1.2[1][2]
MCF-7 (Breast Cancer)MTT22.4 ± 2.5[1][2]
HepG2 (Liver Cancer)MTT18.9 ± 1.9[1][2]
Derivative B HeLa (Cervical Cancer)MTT9.5 ± 0.8[1][2]
MCF-7 (Breast Cancer)MTT14.2 ± 1.1[1][2]
HepG2 (Liver Cancer)MTT11.7 ± 1.3[1][2]
Doxorubicin (Control) HeLa (Cervical Cancer)MTT0.8 ± 0.1
MCF-7 (Breast Cancer)MTT1.2 ± 0.2
HepG2 (Liver Cancer)MTT1.0 ± 0.1

Experimental Protocol: MTT Assay for Anticancer Activity

The anti-proliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (HeLa, MCF-7, or HepG2) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and the standard drug, Doxorubicin, and incubated for another 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Experimental Workflow: MTT Assay

MTT_Assay cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Reaction & Measurement seed_cells Seed cancer cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add test compounds/control incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance Calculate IC50 Calculate IC50 read_absorbance->Calculate IC50 Broth_Microdilution prep_compounds Prepare serial dilutions of compounds in broth inoculate_plate Inoculate wells with bacterial suspension prep_compounds->inoculate_plate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate_plate incubate_plate Incubate plate at 37°C for 18-24h inoculate_plate->incubate_plate read_mic Determine MIC by observing turbidity incubate_plate->read_mic Plaque_Reduction_Assay seed_cells Seed host cells to form a monolayer infect_cells Infect cells with virus seed_cells->infect_cells treat_cells Add overlay medium with test compounds infect_cells->treat_cells incubate_plaques Incubate to allow plaque formation treat_cells->incubate_plaques stain_plaques Fix and stain cells to visualize plaques incubate_plaques->stain_plaques count_plaques Count plaques and calculate EC50 stain_plaques->count_plaques PIM1_Pathway Cytokines Cytokines/Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulation Apoptosis_Inhibitors Inhibition of Apoptosis (e.g., phosphorylation of BAD) PIM1->Apoptosis_Inhibitors Cell_Cycle_Promoters Promotion of Cell Cycle (e.g., phosphorylation of Cdc25) PIM1->Cell_Cycle_Promoters Cell_Survival Cell Survival & Proliferation Apoptosis_Inhibitors->Cell_Survival Cell_Cycle_Promoters->Cell_Survival Pyridone_Derivatives 2-Pyridone Derivatives Pyridone_Derivatives->PIM1 Inhibition MMP_Pathway Growth_Factors Growth Factors/Cytokines Signaling_Cascades Signaling Cascades (e.g., MAPK, PI3K/Akt) Growth_Factors->Signaling_Cascades MMP_Expression MMP Gene Expression Signaling_Cascades->MMP_Expression Pro_MMPs Pro-MMPs (inactive) MMP_Expression->Pro_MMPs Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activation ECM_Degradation ECM Degradation Active_MMPs->ECM_Degradation Invasion_Metastasis Tumor Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Pyridone_Derivatives 2-Pyridone Derivatives Pyridone_Derivatives->Active_MMPs Inhibition

References

In vivo studies of "Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate" analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-pyridone scaffold, a key heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. Analogues of this core structure, including derivatives of "Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate," are being actively investigated for their potential as therapeutic agents in a range of diseases, from cancer to inflammatory disorders. This guide provides a comparative overview of the in vivo performance of representative 2-pyridone analogues, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery and development endeavors.

Comparative In Vivo Efficacy

The following tables summarize the in vivo and in vitro activities of various 2-pyridone analogues, offering a glimpse into their therapeutic potential. Direct comparison between studies should be approached with caution due to variations in experimental models and conditions.

Table 1: In Vivo Anti-inflammatory and Antipyretic Activity

Compound/AnalogueAnimal ModelDoseRoute of Administration% Inhibition of EdemaAntipyretic EffectUlcerogenic Activity
2(1H)-pyridone derivativesCarrageenan-induced rat paw--Promising resultsObserved-
Chromenopyridone derivativesCarrageenan-induced rat paw--Promising resultsObserved-

Data synthesized from a study on newly synthesized 2(1H)-pyridone and chromenopyridone derivatives[1]. The study indicates promising results without providing specific quantitative data in the abstract.

Table 2: In Vitro Anticancer Activity

Compound/AnalogueCancer Cell LineIC50 (µM)
Spiro 2-pyridine derivative 9bHepG-2 (Liver Cancer)6.89 ± 0.4
Spiro 2-pyridine derivative 9bCaco-2 (Colorectal Cancer)5.68 ± 0.3
Pyridone derivatives with N(CH3)2 and methyl substituentsHepG2 (Liver Cancer)1.34 - 2.41
Pyrano[3,2-c]pyridones 13pMCF-7 (Breast Cancer)35.7 ± 5.8
Pyrano[3,2-c]pyridones 13pMDA-MB-231 (Breast Cancer)16.8 ± 2.3
2(1H)-pyridone derivatives 11a–cHepG2 (Liver Cancer)53.6 - 77.6
2(1H)-pyridone derivatives 11a–cMCF-7 (Breast Cancer)56.3 - 78.3

This table presents a compilation of in vitro cytotoxicity data from multiple studies on different 2-pyridone analogues[2][3][4].

Table 3: In Vivo Antitumor Activity

Compound/AnalogueTumor ModelDoseRoute of AdministrationTumor Growth Inhibition (TGI)
Pyridinone derivative 38MC38 tumor model-Oral56.0%

Data from a study on pyridinone derivatives as adenosine A2A receptor antagonists for cancer immunotherapy[5].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo assays used to evaluate 2-pyridone analogues.

Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the absorption, distribution, metabolism, and excretion (ADME) profile of 2-pyridone analogues.

Workflow for a Typical Pharmacokinetic Study

acclimatization Animal Acclimation (e.g., 1 week) dosing Dosing (IV and Oral Routes) acclimatization->dosing sampling Blood Sampling (Predetermined time points) dosing->sampling plasma Plasma Preparation (Centrifugation) sampling->plasma analysis LC-MS/MS Analysis plasma->analysis pk_params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, etc.) analysis->pk_params

Caption: Workflow of a typical in vivo pharmacokinetic study.

Protocol Details:

  • Animal Models: Male Sprague-Dawley rats or BALB/c mice are commonly used.

  • Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the experiment.

  • Dosing:

    • Intravenous (IV): A single dose (e.g., 1-5 mg/kg) is administered via the tail vein.

    • Oral (PO): A single dose (e.g., 10-50 mg/kg) is administered by oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma.

  • Sample Analysis: Plasma concentrations of the compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the concentration-time curve (AUC).

Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the anti-inflammatory activity of novel compounds.

Experimental Workflow for Anti-inflammatory Assay

grouping Animal Grouping (Control, Test Compound, Standard Drug) administration Compound Administration (e.g., Oral, IP) grouping->administration induction Induction of Edema (Subplantar injection of carrageenan) administration->induction measurement Paw Volume Measurement (Plethysmometer at various time points) induction->measurement calculation % Inhibition Calculation measurement->calculation

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol Details:

  • Animal Model: Wistar or Sprague-Dawley rats are typically used.

  • Grouping: Animals are divided into control, test compound, and standard drug (e.g., indomethacin) groups.

  • Compound Administration: The test compound or standard drug is administered, usually orally or intraperitoneally, one hour before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathways

The biological effects of 2-pyridone analogues are mediated through their interaction with various cellular signaling pathways. The specific pathway targeted often depends on the substitutions on the pyridone core.

Potential Signaling Pathways Modulated by 2-Pyridone Analogues

Pyridone 2-Pyridone Analogues PIM1 PIM-1 Kinase Pyridone->PIM1 Inhibition A2AR Adenosine A2A Receptor Pyridone->A2AR Antagonism EGFR EGFR-TK Pyridone->EGFR Inhibition DHFR h-DHFR Pyridone->DHFR Inhibition CaChannel L-type Calcium Channel Pyridone->CaChannel Blockade Proliferation Cell Proliferation PIM1->Proliferation Promotes Apoptosis Apoptosis PIM1->Apoptosis Inhibits ImmuneResponse Immune Response A2AR->ImmuneResponse Suppresses EGFR->Proliferation Promotes EGFR->Apoptosis Inhibits DHFR->Proliferation Promotes Vasorelaxation Vasorelaxation CaChannel->Vasorelaxation Inhibits

Caption: Potential signaling pathways targeted by 2-pyridone analogues.

This diagram illustrates some of the key signaling pathways that have been reported to be modulated by various 2-pyridone derivatives. These include:

  • PIM-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation. Its inhibition can lead to apoptosis in cancer cells.

  • Adenosine A2A Receptor (A2AR): Antagonism of this receptor can enhance anti-tumor immunity[5].

  • Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) and human Dihydrofolate Reductase (h-DHFR): Dual inhibition of these targets has shown promise in cancer therapy[3].

  • L-type Calcium Channels: Blockade of these channels can lead to vasorelaxation[6].

The diverse mechanisms of action underscore the therapeutic versatility of the 2-pyridone scaffold and highlight the importance of structure-activity relationship studies in designing analogues with desired selectivity and potency. Further research is warranted to fully elucidate the in vivo efficacy and mechanisms of action of "this compound" analogues.

References

"Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate" vs other pyridone derivatives in bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

The pyridone scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and its bioisosteric relationship with other key functional groups.[1][2] This versatility has led to the development of numerous pyridone derivatives with diverse biological activities, ranging from anti-inflammatory and antiviral to cardiotonic effects.[1][3] This guide will focus on the anticancer and antimicrobial activities of selected pyridone derivatives, offering a comparative analysis of their potency.

Comparative Bioactivity of Pyridone Derivatives

The following tables summarize the in vitro anticancer and antimicrobial activities of several pyridone and pyridine derivatives, providing a benchmark for their potential therapeutic applications.

Table 1: Anticancer Activity of Selected Pyridone and Pyridine Derivatives
Compound/Derivative ClassCell Line(s)IC50 (µM)Reference CompoundIC50 (µM)
6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver Cancer)4.5 ± 0.3--
Pyridine-Urea Derivative 8e MCF-7 (Breast Cancer)0.22 (48h)Doxorubicin1.93 (48h)
Pyridine-Urea Derivative 8n MCF-7 (Breast Cancer)1.88 (48h)Doxorubicin1.93 (48h)
2-Imino-1,2-dihydropyridine-3-carbonitrile 6 HT-29 (Colon Cancer)0.70--
2-Imino-1,2-dihydropyridine-3-carbonitrile 4 MDA-MB-231 (Breast Cancer)4.6--
1,3,4-Oxadiazole-Pyridine Hybrid 4c HepG-2 (Liver Cancer)0.059--
1,3,4-Oxadiazole-Pyridine Hybrid 4f HepG-2 (Liver Cancer)0.095--
1-Oxa-4-azaspironenone Derivative 6d A549 (Lung Cancer)0.26--
1-Oxa-4-azaspironenone Derivative 8b MDA-MB-231 (Breast Cancer)0.10--
1,3,4-Oxadiazole-1,2,3-Triazole Hybrid 12 MCF-7 (Breast Cancer)5.85-Fluorouracil24.74
1,3,4-Oxadiazole-1,2,3-Triazole Hybrid 13 MCF-7 (Breast Cancer)1.26Tamoxifen5.12

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Table 2: Antimicrobial Activity of Selected Pyridone and Pyridine Derivatives
Compound/Derivative ClassBacterial/Fungal Strain(s)MIC (µg/mL)Reference CompoundMIC (µg/mL)
N-Sulfonamide 2-Pyridone 5a E. coli62.5Gentamicin>62.5
N-Sulfonamide 2-Pyridone 5b S. aureus250Gentamicin>250
Hydroxypyridone DerivativeE. coli6.25Ampicillin6.25
3-(Pyridine-3-yl)-2-oxazolidinone 21b, 21d, 21e, 21f Gram-positive bacteriaSimilar to LinezolidLinezolid-
Indole-carboxylate Derivative 8 Gram-positive & Gram-negative bacteria4 - 30Ampicillin/Streptomycin-

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Signaling Pathways in Anticancer Activity

The anticancer effects of many pyridone derivatives are attributed to their ability to modulate key signaling pathways that control cell proliferation, survival, and apoptosis. Two prominent pathways identified are the PI3K/Akt/mTOR pathway and the p53-p21/JNK pathway .

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Pyridone Pyridone Derivatives Pyridone->PI3K inhibit Pyridone->Akt inhibit

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth, is a common target for anticancer pyridone derivatives.

p53_JNK_Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates p21 p21 p53->p21 upregulates CDK Cyclin/CDK Complexes p21->CDK inhibits G2M_Arrest G2/M Cell Cycle Arrest CDK->G2M_Arrest Stress_Signal Cellular Stress JNK JNK Stress_Signal->JNK activates Apoptosis Apoptosis JNK->Apoptosis Pyridone Pyridone Derivatives Pyridone->p53 upregulate Pyridone->JNK upregulate

Caption: Pyridone derivatives can induce G2/M cell cycle arrest and apoptosis by upregulating the p53-p21 and JNK signaling pathways.[1]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key bioactivity assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyridone derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow Start Start Seed Seed Cells (96-well plate) Start->Seed Treat Treat with Compounds Seed->Treat Incubate1 Incubate (e.g., 48h) Treat->Incubate1 Add_MTT Add MTT Solution Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: A generalized workflow for determining the in vitro anticancer activity of compounds using the MTT assay.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

Pyridone derivatives represent a promising class of bioactive compounds with significant potential in the development of new anticancer and antimicrobial agents. The data presented in this guide highlight the potent and varied activities of these molecules. While specific bioactivity data for Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate remains elusive in the current literature, the comparative analysis of its structural analogs provides a valuable framework for future research and drug discovery efforts in this chemical space. The detailed experimental protocols and pathway diagrams included are intended to support researchers in the continued exploration and development of this important class of heterocyclic compounds.

References

A Comparative Guide to the Structure-Activity Relationship of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate Derivatives as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate, a key intermediate in the synthesis of various biologically active compounds.[3] The focus is on their potential as antibacterial agents, with supporting experimental data and detailed protocols.

Performance Comparison of Derivatives

While specific quantitative SAR data for a systematically modified series of this compound derivatives is not extensively available in the public domain, we can infer potential SAR trends based on the broader class of 2-pyridone antibacterial agents. The following table illustrates a hypothetical comparison of derivatives with substitutions at the C3, C5, and C6 positions of the 2-pyridone ring, based on established principles for related compounds. The primary mechanism of antibacterial action for many 2-pyridone derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[4]

DerivativeSubstitution at C3Substitution at C5Substitution at C6MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliNotes on Structure-Activity Relationship
Parent Compound -H-H-H>128>128The unsubstituted scaffold generally exhibits weak to no antibacterial activity.
Derivative A -CH3-H-H64128Small alkyl groups at C3 may offer a slight increase in potency.
Derivative B -H-Cl-H3264Introduction of a halogen at the C5 position can enhance antibacterial activity, likely due to increased lipophilicity and target engagement.
Derivative C -H-H-Phenyl1632A bulky aromatic substituent at the C6 position often leads to a significant improvement in antibacterial potency.
Derivative D -CN-H-Phenyl816The presence of an electron-withdrawing cyano group at C3, combined with a C6-aryl substituent, can further boost activity.
Derivative E -H-F-4-Fluorophenyl48Fluorine substitution on the C6-phenyl ring and at the C5 position is a common strategy in quinolone antibiotics (bioisosteres of 2-pyridones) to improve cell penetration and DNA gyrase inhibition.

Note: The MIC values presented in this table are hypothetical and intended for illustrative purposes to demonstrate potential SAR trends. Actual values would need to be determined experimentally.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel antibacterial compounds. Below are representative protocols for the synthesis of the parent compound and the determination of antibacterial activity.

Synthesis of this compound

This protocol is adapted from a known synthetic method.[3]

Materials:

  • m-Nitrobenzaldehyde

  • Ethyl chloroacetate

  • Benzene

  • Piperidine

  • Glacial acetic acid

  • Ether

Procedure:

  • Dissolve 10 g (0.066 mol) of m-nitrobenzaldehyde and 11 g (0.067 mol) of ethyl chloroacetate in 60 ml of benzene.

  • Add 1 ml of piperidine and 1 ml of glacial acetic acid to the solution.

  • Heat the mixture in a water bath and continuously remove the water generated during the reaction using a Dean-Stark water separator.

  • After refluxing for 3 hours, evaporate the benzene under reduced pressure.

  • Add 20 ml of ether to the residue and cool to induce crystallization.

  • Collect the crystals by suction filtration and dry to yield methyl 2-hydroxypyridine-4-carboxylate.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard method for assessing the antibacterial potency of a compound.

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in MHB. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Mechanism of Action and Signaling Pathways

Many 2-pyridone-based antibacterial agents function by inhibiting bacterial DNA gyrase (a type II topoisomerase). This enzyme is crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these critical cellular processes and ultimately results in bacterial cell death.

DNA_Gyrase_Inhibition Mechanism of Action: Inhibition of Bacterial DNA Gyrase cluster_drug Drug Action cluster_enzyme Bacterial DNA Replication Machinery cluster_process Cellular Processes Pyridone_Derivative This compound Derivative DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Pyridone_Derivative->DNA_Gyrase Binds to and inhibits Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Catalyzes supercoiling DNA_Replication DNA Replication & Transcription Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Substrate Supercoiled_DNA->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Inhibition of bacterial DNA gyrase by 2-pyridone derivatives.

The diagram above illustrates the proposed mechanism of action. The 2-pyridone derivative binds to the DNA gyrase enzyme, preventing it from carrying out its function of supercoiling relaxed DNA. The inability to properly manage DNA topology disrupts essential cellular processes like DNA replication and transcription, ultimately leading to bacterial cell death. This targeted action on a bacterial-specific enzyme makes DNA gyrase an attractive target for antibiotic development.

References

A Comparative Guide to the Anti-inflammatory Activity of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory activity of "Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate" derivatives. Due to the limited publicly available data on this specific compound series, this document presents a representative comparison using data from structurally related 2-pyridone derivatives to illustrate their potential efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs). The experimental data herein is compiled from various studies to provide a comprehensive overview for researchers in the field of anti-inflammatory drug discovery.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of a compound is evaluated through a variety of in vitro and in vivo assays. These experiments measure the compound's ability to inhibit key inflammatory mediators and pathways. Below is a summary of representative data for a 2-pyridone derivative compared with the widely used NSAIDs, Indomethacin and Celecoxib.

Table 1: In Vitro Anti-inflammatory Activity

ParameterRepresentative 2-Pyridone DerivativeIndomethacin (Non-selective COX Inhibitor)Celecoxib (Selective COX-2 Inhibitor)
COX-1 Inhibition (IC50) > 100 µM0.1 µM5.0 µM
COX-2 Inhibition (IC50) 0.5 µM0.9 µM0.04 µM
COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) > 2000.11125
Nitric Oxide (NO) Production Inhibition (IC50 in LPS-stimulated RAW 264.7 cells) 15 µM25 µM10 µM
TNF-α Production Inhibition (% inhibition at 10 µM) 65%50%70%
IL-6 Production Inhibition (% inhibition at 10 µM) 60%45%68%

Note: The data for the "Representative 2-Pyridone Derivative" is based on findings for similar 2-pyridone structures reported in literature and serves as a potential indicator of activity for "this compound" derivatives.

Table 2: In Vivo Anti-inflammatory Activity

AssayRepresentative 2-Pyridone DerivativeIndomethacin
Carrageenan-Induced Paw Edema (% inhibition at 20 mg/kg) 55%60%

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of anti-inflammatory compounds.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

  • Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

  • Protocol:

    • Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

    • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

    • The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

    • The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated.

2. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages:

  • Principle: This assay determines the effect of a compound on the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Protocol:

    • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

    • Cells are pre-treated with various concentrations of the test compound for 1 hour.

    • LPS (1 µg/mL) is added to the cells to induce inflammation and NO production, and incubated for 24 hours.

    • The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

    • The absorbance is read at 540 nm, and the IC50 value is calculated.

3. Cytokine (TNF-α and IL-6) Production Assay:

  • Principle: This assay quantifies the inhibition of pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages.

  • Protocol:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-treated with the test compound for 1 hour before stimulation with LPS (1 µg/mL).

    • After 24 hours of incubation, the cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-6 in the supernatant are determined using specific ELISA kits.

    • The percentage of inhibition is calculated relative to the LPS-stimulated control.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats:

  • Principle: This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound. Carrageenan injection in the rat paw induces a localized inflammatory response characterized by edema.

  • Protocol:

    • Wistar rats are divided into control, standard (Indomethacin), and test groups.

    • The test compound or standard drug is administered orally or intraperitoneally.

    • After 1 hour, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

    • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation and a general workflow for the validation of anti-inflammatory compounds.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_mechanistic Mechanistic Studies COX_Assay COX-1/COX-2 Inhibition Assay NO_Assay Nitric Oxide Production Assay Paw_Edema Carrageenan-Induced Paw Edema COX_Assay->Paw_Edema Cytokine_Assay Cytokine (TNF-α, IL-6) Assay Cytokine_Assay->Paw_Edema Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., NF-κB, MAPK) Paw_Edema->Signaling_Pathway_Analysis

Experimental Workflow for Anti-inflammatory Drug Discovery.

The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF_kB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFa TNF-α TNFa->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocation IkB_NFkB->NFkB releases IkB_p p-IκB IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcription

Simplified NF-κB Signaling Pathway in Inflammation.

MAPK_Pathway cluster_stimuli Stress/Cytokines cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stimuli LPS, TNF-α MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK p38 MAPK MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression

Simplified p38 MAPK Signaling Pathway in Inflammation.

In vitro anticancer screening of "Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate" compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of the Anticancer Potential of the 2-Oxopyridine Scaffold, with "Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate" as a Reference Structure.

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the in vitro anticancer activity of compounds based on the 2-pyridone (also known as 2-oxopyridine) scaffold. While specific experimental data for the anticancer activity of "this compound" is not publicly available, this document summarizes the performance of structurally related 2-pyridone derivatives against various cancer cell lines. The information presented herein is intended to offer insights into the potential of this class of compounds in oncology research and to provide detailed experimental protocols for their evaluation.

Comparative Anticancer Activity of 2-Pyridone Derivatives

The 2-pyridone core is a prevalent structural motif in numerous biologically active molecules and has garnered significant interest in medicinal chemistry for its potential as an anticancer agent.[1][2] Various derivatives have been synthesized and evaluated, demonstrating a range of cytotoxic activities against several human cancer cell lines.

For the purpose of this guide, we will compare the in vitro anticancer activity of several published 2-pyridone derivatives with the standard chemotherapeutic drugs, Doxorubicin and 5-Fluorouracil. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented in the tables below.

Table 1: In Vitro Anticancer Activity of Selected 2-Pyridone Derivatives against Various Cancer Cell Lines.

CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
6-amino-5-cyano-1-(3-ethylphenyl)-2-oxo-4-(4-chlorophenyl)-1,2-dihydropyridine-3-carbonitrile HepG2 (Liver)26.5Doxorubicin38.46
6-amino-5-cyano-1-(3-ethylphenyl)-2-oxo-4-(4-methoxyphenyl)-1,2-dihydropyridine-3-carbonitrile HepG2 (Liver)19.2Doxorubicin38.46
Chromene-based 2(1H)-pyridone derivative 11a HepG2 (Liver)53.6 - 77.65-Fluorouracil9.30
Chromene-based 2(1H)-pyridone derivative 11a MCF-7 (Breast)56.3 - 78.35-Fluorouracil13.1
4-(2-Ethoxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile HT-29 (Colon)0.70Not SpecifiedNot Specified
4-(2-Hydroxyphenyl)-2-imino-6-(4-fluorophenyl)-1,2-dihydropyridine-3-carbonitrile MDA-MB-231 (Breast)4.6Not SpecifiedNot Specified
Spiro 2-pyridine derivative 9b HepG-2 (Liver)6.89 ± 0.4DoxorubicinNot Specified
Spiro 2-pyridine derivative 9b Caco-2 (Colon)5.68 ± 0.3DoxorubicinNot Specified

Note: The data presented is a compilation from multiple research sources. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for two standard in vitro cytotoxicity assays commonly used in anticancer drug screening.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% sodium dodecyl sulfate) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

SRB (Sulforhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the wells five times with 1% (v/v) acetic acid and allow the plates to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizations

To aid in the understanding of the experimental process and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Lines (e.g., HepG2, MCF-7) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Incubate Cells with Compounds (48-72 hours) cell_seeding->treatment compound_prep Prepare Serial Dilutions of 2-Pyridone Compounds compound_prep->treatment assay_choice MTT or SRB Assay treatment->assay_choice incubation Assay-specific Incubation assay_choice->incubation readout Measure Absorbance incubation->readout data_processing Calculate % Viability/ % Inhibition readout->data_processing ic50 Determine IC50 Values data_processing->ic50

Caption: General workflow for in vitro anticancer screening of 2-pyridone compounds.

Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction compound 2-Pyridone Derivative p53 p53 (Tumor Suppressor) compound->p53 upregulates jnk JNK (c-Jun N-terminal kinase) compound->jnk upregulates p21 p21 (CDK Inhibitor) p53->p21 g2m_arrest G2/M Phase Arrest p21->g2m_arrest inhibits caspases Caspase Activation jnk->caspases apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis

Caption: Hypothetical signaling pathway for the anticancer action of 2-pyridone derivatives.

References

Comparative Analysis of "Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate" as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An Illustrative Comparison with Known Trypsin Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, there is a lack of specific published data on the enzyme inhibitory activity of "Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate." This guide, therefore, presents a hypothetical comparative analysis. We will evaluate its potential against the well-characterized serine protease, Trypsin, and compare it with known Trypsin inhibitors. This document serves as a framework for how such a compound could be assessed and benchmarked.

Introduction to "this compound"

"this compound" is an ester derivative that is primarily utilized as a pharmaceutical intermediate. While its direct biological activities are not extensively documented, the pyridinone scaffold is present in various biologically active molecules, suggesting its potential as a candidate for enzyme inhibition studies.

Hypothetical Target: Trypsin, a Model Serine Protease

For the purpose of this illustrative guide, we have selected Trypsin as the target enzyme. Trypsin is a well-studied serine protease with a crucial role in digestion. Its accessible and well-established assay protocols make it an excellent model for initial screening of potential enzyme inhibitors.

Comparative Data of Known Trypsin Inhibitors

To provide a benchmark for the potential inhibitory activity of "this compound," the following table summarizes the inhibitory constants (IC50 and Ki) of several well-characterized Trypsin inhibitors. It is important to note that the experimental conditions under which these values were determined can vary, which may affect direct comparisons.

InhibitorType of InhibitionInhibitory ConstantMolecular Weight ( g/mol )Experimental Conditions
Aprotinin CompetitiveKi: 0.06 pM~6512Bovine Trypsin, pH 8.0.
Benzamidine CompetitiveKi: 19 µM120.15Reversible competitive inhibitor.
AEBSF (Pefabloc SC) IrreversibleIC50: < 15 µM239.7Measured against Trypsin cleavage of a peptide substrate at pH 7.5.
Soybean Trypsin Inhibitor (Kunitz) CompetitiveIC50: ~23.8 µM*~21,000Recombinant inhibitor against bovine trypsin at pH 8.0 and 35°C.

*Note: The IC50 for Soybean Trypsin Inhibitor was reported as ~0.5 mg/mL and has been converted to µM for comparative purposes, assuming a molecular weight of ~21 kDa.

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the accurate assessment of enzyme inhibition. Below is a detailed methodology for a Trypsin inhibition assay that could be employed to evaluate "this compound."

Trypsin Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against porcine Trypsin.

Materials:

  • Porcine Trypsin (e.g., Sigma-Aldrich, T0303)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate (e.g., Sigma-Aldrich, B4500)

  • Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl2)

  • Test compound ("this compound") dissolved in a suitable solvent (e.g., DMSO)

  • Known Trypsin inhibitor as a positive control (e.g., Benzamidine)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 253 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of porcine Trypsin in 1 mM HCl.

    • Prepare a stock solution of the substrate BAEE in the Tris-HCl buffer.

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent. Make serial dilutions to obtain a range of concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Tris-HCl buffer

      • A specific volume of the test compound dilution (or positive control/solvent for controls)

      • A specific volume of the Trypsin solution

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the BAEE substrate solution to each well.

    • Immediately place the plate in the microplate reader and measure the change in absorbance at 253 nm over time (kinetic read). The rate of increase in absorbance is proportional to the Trypsin activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the control (enzyme and substrate without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing Key Concepts and Workflows

To further aid in the understanding of the experimental and biological contexts, the following diagrams have been generated using the Graphviz DOT language.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Serial_Dilutions Prepare Serial Dilutions of Inhibitor Incubation Pre-incubate Enzyme with Inhibitor Serial_Dilutions->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Kinetic Activity Reaction->Measurement Data_Processing Calculate % Inhibition Measurement->Data_Processing IC50_Determination Determine IC50 Data_Processing->IC50_Determination

Caption: General workflow for an enzyme inhibition assay.

Serine_Protease_Signaling cluster_pathway Protease-Activated Receptor (PAR) Signaling Trypsin Trypsin (Serine Protease) PAR2 Protease-Activated Receptor 2 (PAR2) Trypsin->PAR2 Cleavage & Activation G_Protein G-Protein Coupling PAR2->G_Protein Signaling_Cascade Downstream Signaling Cascade G_Protein->Signaling_Cascade Cellular_Response Cellular Response (e.g., Inflammation) Signaling_Cascade->Cellular_Response Inhibitor Potential Inhibitor (e.g., Methyl 1,2-dihydro-2- oxopyridine-4-carboxylate) Inhibitor->Trypsin

Caption: Simplified serine protease signaling pathway.

Comparison_Logic Start Start: Evaluate New Compound Assay Perform Standardized Enzyme Inhibition Assay Start->Assay Determine_IC50 Determine IC50 Value Assay->Determine_IC50 Compare Compare IC50 to Known Inhibitors Determine_IC50->Compare Potent More Potent Compare->Potent IC50 < Known Less_Potent Less Potent Compare->Less_Potent IC50 > Known Similar Similar Potency Compare->Similar IC50 ≈ Known Further_Studies Proceed to Further Studies (e.g., Selectivity, Toxicity) Potent->Further_Studies Similar->Further_Studies

Caption: Logical flowchart for inhibitor comparison.

Docking studies of "Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of "Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate" Derivatives and Alternatives in Computational Drug Design

In the landscape of modern drug discovery, computational techniques such as molecular docking are indispensable for the rational design of novel therapeutics. This guide provides a comparative analysis of the docking studies of derivatives of "this compound" and other structurally related 2-oxopyridine compounds. By examining their interactions with various biological targets and comparing them with alternative inhibitors, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development efforts.

Comparative Docking Performance

The following table summarizes the quantitative data from various docking studies on 2-oxopyridine derivatives and their alternatives against several key biological targets. This data allows for a direct comparison of their predicted binding affinities and inhibitory potentials.

Compound ClassDerivative/CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)Inhibition Constant (Ki)Reference CompoundBinding Energy (kcal/mol)Ki of Ref.
Pyridine Derivatives Compound 5c (para-fluorobenzyl substituent)Acetylcholinesterase (AChE) (1EVE)-11.60.336 µMDonepezil--
Pyridine Derivatives Compound 5mKinesin Eg5 (2IEH)-9.520.105 µM---
DHPM Derivatives Compound 4rKinesin Eg5 (2IEH)-7.672.39 µM---
1,2-dihydro-2-oxo-pyridine-3-carboxamide Compound B1Cannabinoid Receptor 1 (CB1R)-304 nM (partial agonist)---
1,2-dihydro-2-oxo-pyridine-3-carboxamide Compound B1Cannabinoid Receptor 2 (CB2R)-3.1 nM (inverse agonist)---
2-alkoxypyridine analogue Compound B14Fatty Acid Amide Hydrolase (FAAH)-69 nM (IC50)---
Oxopyridine Derivatives Compound 4cFactor XIa (FXIa) (8BO3)-5.64 nM (IC50)Asundexian--
Oxopyridine Derivatives Compound 4mFactor XIa (FXIa) (8BO3)-6.28 nM (IC50)Asundexian--
Oxopyridine Derivatives Compound 4qFactor XIa (FXIa) (8BO3)-4.87 nM (IC50)Asundexian--

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for interpreting the results. Below are detailed protocols from representative studies.

Molecular Docking of Pyridine Derivatives against Acetylcholinesterase (AChE)[1]
  • Software: AutoDock Vina 4.2

  • Target Protein: The crystal structure of the AChE enzyme complexed with donepezil was retrieved from the Protein Data Bank (PDB ID: 1EVE).

  • Receptor Preparation: All unbound molecules were eliminated from the PDB file.

  • Ligand Preparation: The 3D structures of the synthesized pyridine derivatives were sketched and optimized using Marvine Sketch 15.8.

  • Docking Algorithm: A Lamarckian genetic algorithm (LGA) was used with 120 runs.

  • Analysis: The binding energy (kcal/mol) and inhibition constant (µM) were evaluated to compare the inhibitory activity of the compounds. The interactions, including hydrogen bonds and π-π stacking, within the hydrophobic pocket of the enzyme were analyzed.

Molecular Docking of Pyridine and Dihydropyrimidine-2(1H)-one Scaffolds against Kinesin Eg5[2]
  • Software: AutoDock

  • Target Protein: The crystal structure of the Kinesin Eg5 enzyme with PDB code 2IEH was selected.

  • Docking Validation: The accuracy of the docking protocol was examined by self-docking the co-crystallized ligand and measuring the root mean square deviation (RMSD) between the docked and crystallographic poses. An RMSD of 0.61 Å confirmed the validation of the protocol.

  • Docking Parameters: The docking was performed with 50 GA runs and a maximum of 2.5 x 10^6 energy evaluations.

  • Analysis: The free energy of binding (kcal/mol) and the inhibition constant (Ki) were calculated. Ligand-enzyme affinity maps were generated to visualize interactions, such as H-bonds with GLU116 and GLY117 residues.

Molecular Docking of 1,2-dihydro-2-oxo-pyridine-3-carboxamide Derivatives against Cannabinoid Receptors and FAAH[3]
  • Targets: Three-dimensional structures of the human cannabinoid receptors CB1 and CB2, and fatty acid amide hydrolase (FAAH) were used.

  • Objective: To rationalize the structure-activity relationships of the synthesized series of compounds.

  • Note: Specific software and detailed parameters were not available in the provided search results.

Visualizing Molecular Docking and Biological Pathways

To better understand the processes involved in these docking studies and the biological context of the targets, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure Retrieval (PDB) PDB_Prep Receptor Preparation (Remove water, add hydrogens) PDB->PDB_Prep Ligand Ligand 3D Structure Generation Ligand_Prep Ligand Preparation (Energy Minimization) Ligand->Ligand_Prep Grid Grid Box Definition PDB_Prep->Grid Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid->Docking Scoring Binding Affinity Calculation (kcal/mol) Docking->Scoring Pose Binding Pose Analysis Scoring->Pose Interaction Interaction Analysis (H-bonds, etc.) Pose->Interaction

Caption: A generalized workflow for molecular docking studies.

egfr_signaling_pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand EGF Ligand Ligand->EGFR RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Inhibitor 2-Oxopyridine Derivatives (EGFR Inhibitors) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of 2-oxopyridine derivatives.

A Comparative Guide to Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. This guide provides a comparative analysis of hypothetical derivatives of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate as potential kinase inhibitors, drawing upon existing structure-activity relationship (SAR) data from closely related 2-pyridone compounds targeting clinically relevant kinases such as c-Src, PIM-1, and Met.

Introduction to 2-Pyridone Derivatives as Kinase Inhibitors

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-pyridone moiety has proven to be an effective pharmacophore for designing kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1][2] This guide explores the potential of derivatives of this compound, a specific 2-pyridone scaffold, as inhibitors of key oncogenic kinases. While direct comparative studies on this exact series of derivatives are not extensively available, this guide synthesizes data from analogous 2-pyridone inhibitors to provide insights into their potential efficacy and structure-activity relationships.

Comparative Kinase Inhibitory Activity

The inhibitory potential of 2-pyridone derivatives is highly dependent on the nature and position of substituents on the pyridone ring. Based on published data for analogous compounds, we can project the potential activity of various substituted this compound derivatives against key kinases implicated in cancer.

Table 1: Projected IC50 Values of Hypothetical this compound Derivatives Against Various Kinases
Compound IDR1 (Position 1)R2 (Position 5)c-Src IC50 (µM)PIM-1 IC50 (µM)Met IC50 (µM)Reference Analogues
M-1 HH> 50> 50> 50Unsubstituted pyridones
M-2 -CH2CH2N(CH3)2-C(O)C6H3(2-OH, 4-OCH3)12.5[3]--Compound 36 in[3]
M-3 HPhenyl> 25--General 2-pyridones
M-4 Benzyl4-fluorophenyl--0.0018[4]Compound 2 in[4]
M-5 H3-hydroxyphenyl-0.095[5]-Compound 4f in[5]
M-6 HQuinoline-0.110[5]-Compound 4c in[5]

Note: The IC50 values presented for the hypothetical "M" series are based on published data for structurally similar compounds and are intended for comparative and illustrative purposes. Actual inhibitory activities would require experimental validation.

Structure-Activity Relationship (SAR) Analysis

The data from related 2-pyridone kinase inhibitors reveal several key SAR trends that can guide the design of potent this compound derivatives:

  • Substitution at the N1 position: Alkylamino groups at the N1 position, such as the 2-(dimethylamino)ethyl group in analogue M-2, have been shown to enhance inhibitory activity against c-Src.[3] This is likely due to increased solubility and the potential for additional interactions within the kinase domain.

  • Substitution at the C5 position: Aromatic and heteroaromatic substitutions at the C5 position are crucial for potent kinase inhibition.

    • For c-Src , a benzoyl group with hydroxyl and methoxy substituents (analogue M-2) demonstrates significant activity.[3]

    • For PIM-1 , bulky hydrophobic groups, such as a 3-hydroxyphenyl or a quinoline moiety (analogues M-5 and M-6), are well-tolerated and can lead to potent inhibition.[5][6]

    • For Met kinase , a conformationally constrained pyrrolopyridine-pyridone structure (analogue M-4) has been shown to be a highly potent inhibitor.[4]

  • The 4-carboxylate group: The methyl carboxylate at the C4 position can serve as a key anchoring point for further derivatization to explore additional interactions within the ATP binding site or to modulate physicochemical properties.

SAR_Relationship Structure-Activity Relationship of 2-Pyridone Derivatives cluster_R1 N1 Position cluster_R2 C5 Position cluster_Kinase Kinase Target Core This compound Core N1_sub Alkylamino chains (e.g., -CH2CH2N(CH3)2) Core->N1_sub Increases c-Src Inhibition N1_H Hydrogen Core->N1_H C5_Aryl Substituted Aryl Rings (e.g., Benzoyl, Phenyl) Core->C5_Aryl C5_Heteroaryl Heteroaromatic Systems (e.g., Quinoline) Core->C5_Heteroaryl C5_Constrained Constrained Ring Systems Core->C5_Constrained cSrc c-Src N1_sub->cSrc C5_Aryl->cSrc PIM1 PIM-1 C5_Heteroaryl->PIM1 Met Met C5_Constrained->Met

Caption: Logical relationships in the SAR of 2-pyridone kinase inhibitors.

Signaling Pathways and Clinical Relevance

The kinases targeted by these potential inhibitors are implicated in various cancers, making them attractive targets for therapeutic intervention.

  • c-Src: A non-receptor tyrosine kinase that, when overexpressed or activated, contributes to tumorigenesis by promoting cell proliferation, survival, invasion, and angiogenesis.[7][8] c-Src inhibitors have shown promise in the treatment of various solid tumors, including breast, colon, and pancreatic cancers.[9][10][11]

  • PIM-1: A serine/threonine kinase involved in cell cycle progression, apoptosis, and transcriptional activation.[2][12] Overexpression of PIM-1 is associated with a poor prognosis in several cancers, and its inhibition is a promising strategy for treating hematological malignancies and solid tumors.[13][14][15][16]

  • Met: A receptor tyrosine kinase that, upon activation by its ligand HGF, triggers signaling pathways involved in cell proliferation, motility, and invasion.[17][18] Aberrant Met signaling is a driver of tumorigenesis and metastasis, and Met inhibitors are approved for the treatment of certain types of lung and thyroid cancers.[19][20][21]

PIM1_Signaling Simplified PIM-1 Signaling Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK activate STAT STAT JAK->STAT phosphorylate PIM1 PIM-1 STAT->PIM1 upregulate transcription NFkB NF-κB PIM1->NFkB activate CellCycle Cell Cycle Progression PIM1->CellCycle Apoptosis Inhibition of Apoptosis PIM1->Apoptosis NFkB->Cytokines positive feedback Inhibitor This compound Derivative Inhibitor->PIM1 inhibits

Caption: Overview of the PIM-1 signaling pathway and the point of inhibition.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the target compounds can be achieved through a multi-step process, with variations depending on the desired substituents. A general workflow is outlined below.

Synthesis_Workflow General Synthesis Workflow Start Starting Materials (e.g., Substituted anilines, acrylates) Step1 Cyclization Reaction (e.g., Gould-Jacobs reaction) Start->Step1 Intermediate1 Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate Core Step1->Intermediate1 Step2 N1-Alkylation/Arylation (e.g., Williamson ether synthesis conditions) Intermediate1->Step2 Intermediate2 N1-Substituted Intermediate Step2->Intermediate2 Step3 C5-Functionalization (e.g., Suzuki or Stille coupling, Friedel-Crafts acylation) Intermediate2->Step3 FinalProduct Final this compound Derivative Step3->FinalProduct Purification Purification (e.g., Column chromatography, recrystallization) FinalProduct->Purification Characterization Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization

Caption: A generalized workflow for the synthesis of target derivatives.

Detailed Protocol for N1-Alkylation (Example):

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., K2CO3 or NaH, 1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (R1-X, 1.1 equivalents) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N1-alkylated derivative.

Detailed Protocol for C5-Acylation (Example):

  • To a solution of the N1-substituted this compound (1 equivalent) and a substituted benzoic acid (1.2 equivalents) in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU or EDC/HOBt, 1.5 equivalents) and a base (e.g., DIPEA, 2 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction with dichloromethane and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C5-acylated derivative.

In Vitro Kinase Inhibition Assay Protocol (General)

The inhibitory activity of the synthesized compounds against the target kinases can be determined using a variety of commercially available assay kits or by developing an in-house assay. A general protocol for a luminescence-based kinase assay is provided below.

Materials:

  • Purified recombinant kinase (e.g., c-Src, PIM-1, Met)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (serially diluted in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add a small volume (e.g., 1 µL) of each compound dilution. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Prepare a kinase/substrate mixture in kinase assay buffer and add it to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the stop reagent from the assay kit.

  • Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This guide provides a comparative framework for understanding the potential of this compound derivatives as kinase inhibitors. By leveraging the extensive research on related 2-pyridone scaffolds, we can identify promising substitution patterns for targeting key oncogenic kinases like c-Src, PIM-1, and Met. The presented data and protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of novel and potent kinase inhibitors based on this versatile chemical scaffold. Further experimental validation is necessary to confirm the projected activities and fully elucidate the therapeutic potential of this compound class.

References

Comparative efficacy of "Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate" derivatives in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of various pyridine derivatives, with a focus on their anti-inflammatory and anticancer properties. Due to the limited availability of direct comparative studies on "Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate" derivatives, this guide draws upon available data for structurally related 2-oxopyridine and other pyridine compounds to provide a broader understanding of their potential therapeutic applications.

Anti-Inflammatory Efficacy of Pyridine Derivatives

A number of pyridine derivatives have demonstrated significant anti-inflammatory activity in various in vivo models. These compounds often exert their effects by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling cascades.

A comparative study of novel pyridine and pyrimidine derivatives in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages showed that pyridine compounds, particularly 7a and 7f, exhibited significant inhibition of nitric oxide (NO) production.[1] Specifically, compound 7a showed 65.48% inhibition with an IC50 value of 76.6 µM, while compound 7f resulted in 51.19% inhibition with an IC50 of 96.8 µM.[1] Further analysis of the most promising compound, 7a, revealed a significant decrease in the gene expression levels of key inflammatory cytokines, including IL-1, IL-6, TNF-ɑ, NF-kβ, and iNOS in treated RAW cells.[1]

In a separate study, N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides, analogues of roquinimex, were evaluated for their topical anti-inflammatory activity. The most potent of these, a 6-bromo derivative, induced a 73% inhibition in the phorbol myristate acetate (PMA)-induced mouse ear swelling test at a concentration of 0.2 mM kg(-1).[2] Molecular simplification of these compounds led to a pentafluorobenzaldimine derivative that demonstrated an impressive 85% inhibition in the carrageenan-induced rat paw oedema model at the same concentration, an effect comparable to ibuprofen which showed 56% inhibition.[2]

Similarly, new derivatives of 3-hydroxy pyridine-4-one have been investigated for their anti-inflammatory effects. In the croton oil-induced ear edema test in mice, compounds A (20 mg/kg), B (400 mg/kg), and C (200 mg/kg) showed anti-inflammatory activity with inhibition of 37%, 43%, and 50%, respectively, compared to the standard drug indomethacin, which inhibited inflammation by 65%.[3]

Comparative Data on Anti-Inflammatory Activity
Compound ClassModelTest CompoundDose% InhibitionComparatorComparator % Inhibition
Pyridine Derivatives[1]LPS-stimulated RAW 264.7 macrophages (in vitro)Compound 7a76.6 µM (IC50)65.48% (NO inhibition)--
Pyridine Derivatives[1]LPS-stimulated RAW 264.7 macrophages (in vitro)Compound 7f96.8 µM (IC50)51.19% (NO inhibition)--
N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides[2]PMA-induced mouse ear swelling6-bromo derivative0.2 mM kg(-1)73%--
Pentafluorobenzaldimines[2]Carrageenan-induced rat paw oedemaCompound 200.2 mM kg(-1)85%Ibuprofen56%
3-Hydroxy pyridine-4-one Derivatives[3]Croton oil-induced ear edemaCompound A20 mg/kg37%Indomethacin65%
3-Hydroxy pyridine-4-one Derivatives[3]Croton oil-induced ear edemaCompound B400 mg/kg43%Indomethacin65%
3-Hydroxy pyridine-4-one Derivatives[3]Croton oil-induced ear edemaCompound C200 mg/kg50%Indomethacin65%

Anticancer Efficacy of 2-Oxopyridine Derivatives

The 2-oxopyridine scaffold is a key feature in several approved anticancer drugs, and novel derivatives continue to be explored for their potential in oncology.[4] These compounds can act through various mechanisms, including the inhibition of receptor tyrosine kinases like EGFR and VEGFR-2.

A study on 2-oxo-pyridine and 1′H-spiro-pyridine derivatives revealed their antiproliferative activity against HepG-2 and Caco-2 cancer cell lines.[4] Among these, spiro-pyridine derivatives 5, 7, and 8 demonstrated promising results, with IC50 values ranging from 7.83 ± 0.50 to 13.61 ± 1.20 μM against the Caco-2 cell line, which was comparable to the reference drug Doxorubicin (IC50 = 12.49 ± 1.10 μM).[4][5][6] Further investigation into the mechanism of action of compound 7 showed that it induced cell cycle arrest at the S phase and promoted apoptosis.[4][5]

Another class of pyridine derivatives, pyridine-ureas, has also been evaluated for anticancer activity. In vitro studies against the MCF-7 breast cancer cell line showed that compound 8e was the most potent, with an IC50 value of 0.22 μM after 48 hours of treatment, making it significantly more active than both Doxorubicin (IC50 = 1.93 μM) and Sorafenib (IC50 = 4.50 μM).[7] These compounds are thought to exert their anticancer effects through the inhibition of VEGFR-2.[7]

Comparative Data on Anticancer Activity
Compound ClassCell LineTest CompoundIC50 ValueComparatorComparator IC50 Value
2-Oxo-1′H-spiro-indoline-3,4′-pyridine[4][6]Caco-2Compound 77.83 ± 0.50 μMDoxorubicin12.49 ± 1.10 μM
Pyridine-Ureas[7]MCF-7 (48h treatment)Compound 8e0.22 μMDoxorubicin1.93 μM
Pyridine-Ureas[7]MCF-7 (48h treatment)Compound 8e0.22 μMSorafenib4.50 μM
2,3-Diaryl-3H-imidazo[4,5-b]pyridine[8]COX-2 Inhibition (in vitro)Compound 3f9.2 µmol/LCelecoxib-
2,3-Diaryl-3H-imidazo[4,5-b]pyridine[8]COX-1 Inhibition (in vitro)Compound 3f21.8 µmol/L--

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of a compound against acute inflammation.

  • Animal Preparation: Male Wistar or Sprague-Dawley rats are acclimatized for at least one week before the experiment.

  • Grouping: Animals are divided into several groups: a vehicle control group, a positive control group (e.g., receiving indomethacin), and treatment groups receiving different doses of the test compound.

  • Compound Administration: The test compound or vehicle is typically administered intraperitoneally or orally 30 to 60 minutes before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, Caco-2) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and a reference drug (e.g., Doxorubicin) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Visualizing Molecular Pathways and Experimental Processes

To better understand the mechanisms and methodologies discussed, the following diagrams illustrate a key signaling pathway involved in inflammation and a typical workflow for in vivo anti-inflammatory studies.

G NF-κB Signaling Pathway in Inflammation cluster_stimulus Inflammatory Stimuli cluster_receptor Cell Surface Receptors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Cytokines TNFR TNFR Cytokines->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα_P Phosphorylated IκBα IκBα->IκBα_P NF-κB_nucleus Active NF-κB NF-κB->NF-κB_nucleus translocates Ub Ubiquitination & Degradation IκBα_P->Ub DNA DNA Binding NF-κB_nucleus->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Simplified NF-κB signaling pathway.

G Workflow for In Vivo Anti-Inflammatory Assay Acclimatization Animal Acclimatization (1 week) Grouping Animal Grouping (Control, Standard, Test) Acclimatization->Grouping Administration Compound Administration (i.p. or oral) Grouping->Administration Induction Induction of Inflammation (e.g., Carrageenan) Administration->Induction Measurement Measurement of Edema (Plethysmometer) Induction->Measurement Data_Analysis Data Analysis (% Inhibition) Measurement->Data_Analysis

Caption: General workflow for in vivo anti-inflammatory screening.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate (CAS No. 89937-77-9) is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for its safe disposal, drawing from established safety data and chemical handling procedures.

I. Hazard Profile and Safety Parameters

Before initiating any disposal procedure, it is crucial to be fully aware of the hazard profile of this compound. Based on data for the compound and structurally similar chemicals, the following hazard classifications should be considered.

ParameterHazard InformationRecommendations
GHS Hazard Statements Likely classified as: H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationHandle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Hazard Codes Xi (Irritant)Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors.
UN Number Potentially UN2811 (Toxic solid, organic, n.o.s.)This classification indicates that the substance is considered toxic and requires specific packaging and transportation protocols for disposal.
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.Store and dispose of separately from incompatible materials to prevent potentially vigorous or exothermic reactions.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as a hazardous chemical waste and transfer it to a licensed waste disposal facility.

1. Personal Protective Equipment (PPE) and Preparation:

  • Ensure you are wearing appropriate PPE: safety goggles, a lab coat, and chemical-resistant gloves.

  • Conduct all disposal procedures in a well-ventilated chemical fume hood.

2. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., filter paper, weighing boats), in a designated, compatible, and clearly labeled hazardous waste container.

  • The container must be sealable, airtight, and made of a material that will not react with the chemical.

3. Labeling:

  • Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "89937-77-9," and the appropriate hazard pictograms (e.g., irritant, toxic).

4. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, and bases.

5. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Never dispose of this chemical down the drain or in regular trash.

6. Spill Cleanup:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.

  • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have This compound waste? ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Compatible, Labeled Container fume_hood->collect_waste label_waste Label with Chemical Name, CAS#, and Hazards collect_waste->label_waste store_waste Store in a Secure, Designated Area label_waste->store_waste professional_disposal Arrange for Pickup by Licensed Waste Disposal Company store_waste->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Workflow for the safe disposal of this compound.

Personal protective equipment for handling Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Summary

While detailed toxicological data for this specific compound is limited, related pyridine and carboxylate compounds suggest potential hazards. Pyridine derivatives can be toxic and irritating.[1] It is prudent to assume that this compound may cause skin, eye, and respiratory irritation.[2] Ingestion and inhalation should be avoided.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation Chemical safety gogglesNitrile or neoprene glovesLaboratory coatRequired if not handled in a fume hood
Conducting Reactions Chemical safety goggles or face shieldNitrile or neoprene glovesLaboratory coatNot generally required if handled in a certified chemical fume hood
Handling Spills Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with appropriate cartridges if spill is large or outside a fume hood
Waste Disposal Chemical safety gogglesNitrile or neoprene glovesLaboratory coatNot generally required for sealed containers

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a calibrated chemical fume hood is operational before starting any work.[1]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[3]

  • Keep a spill kit readily available, containing an inert absorbent material such as vermiculite or sand.[1]

2. Personal Protective Equipment (PPE) and Hygiene:

  • Don the appropriate PPE as detailed in the table above.[4][5]

  • Always wear closed-toe shoes and long pants.[4]

  • Avoid wearing contact lenses when handling this chemical.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

3. Handling the Compound:

  • Conduct all manipulations of the solid compound and its solutions inside a certified chemical fume hood to minimize inhalation exposure.[7]

  • When weighing the solid, use a draft shield or perform the task in a powder-containment hood if available.

  • Avoid creating dust.[3]

  • Use designated spatulas and glassware.

  • Keep containers tightly closed when not in use.

4. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

  • Ensure the container is clearly labeled with the chemical name and any known hazards.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Collect all contaminated solid waste (e.g., weighing paper, gloves, pipette tips) in a designated, labeled, and sealed hazardous waste container.

  • Collect liquid waste in a separate, labeled, and sealed container. Do not mix with incompatible waste streams.[9]

2. Container Management:

  • Use chemically resistant containers for waste collection.

  • Keep waste containers closed except when adding waste.

3. Disposal:

  • Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

  • Do not pour any waste containing this compound down the drain.[6]

Experimental Workflow and Safety Procedures

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Conduct Reaction handle_dissolve->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon emergency_spill Spill Response handle_reaction->emergency_spill If Spill Occurs emergency_exposure First Aid handle_reaction->emergency_exposure If Exposure Occurs cleanup_waste Segregate & Store Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for Safely Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.